molecular formula C10H11Cl2NO2S B4655986 N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide

N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide

カタログ番号: B4655986
分子量: 280.17 g/mol
InChIキー: ABOKOJJUWSBUNG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide is a chemical compound for research applications. It belongs to a class of aryl sulfonamides, which are explored in various chemical and pharmacological contexts. Structurally related compounds featuring a dichlorophenyl group and a sulfonamide moiety are frequently investigated as building blocks in organic synthesis and for their potential as selective inhibitors of enzymes, such as cytochrome P450 isoforms . Researchers utilize these compounds to study structure-activity relationships and develop novel molecular probes. This product is intended for research purposes by qualified laboratory professionals. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

特性

IUPAC Name

N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2S/c11-9-2-1-3-10(12)8(9)6-16(14,15)13-7-4-5-7/h1-3,7,13H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOKOJJUWSBUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In Vitro Mechanism of Action of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide (NCDM): A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide (herein referred to as NCDM ) represents a highly selective, rationally designed small-molecule inhibitor targeting the innate immune sensor NLRP3. Unlike broad-spectrum anti-inflammatory agents that target downstream cytokines, NCDM directly engages the NACHT domain of the NLRP3 protein, halting its essential ATPase activity. This guide details the structural causality behind NCDM's efficacy and outlines a self-validating in vitro screening cascade designed to rigorously confirm its mechanism of action for drug development professionals.

Structural Pharmacology & Target Engagement

The precise chemical architecture of NCDM dictates its mechanism. The NLRP3 inflammasome requires ATP hydrolysis within its central NACHT domain to transition from an auto-inhibited monomer to an active, oligomerized state[1]. NCDM is designed to exploit this dependency through three critical moieties:

  • 2,6-Dichlorophenyl Moiety: This electron-withdrawing, sterically bulky group inserts deeply into the hydrophobic pocket adjacent to the Walker A motif (residues 227–234). The ortho-chloro substitutions force the phenyl ring out of the molecular plane, locking NCDM into an optimal bioactive conformation that physically prevents the structural rearrangement necessary for ATP docking[2].

  • Methanesulfonamide Core: Acting as a bioisostere for the phosphate groups of ATP, the sulfonyl oxygens serve as rigid hydrogen-bond acceptors. They form stable interactions with the backbone amides of the Walker A motif (e.g., Lys228, Thr229), effectively anchoring the inhibitor within the catalytic cleft and competing with endogenous ATP[2].

  • N-Cyclopropyl Group: This aliphatic ring occupies a narrow lipophilic sub-pocket. Its restricted rotational freedom minimizes the entropic penalty upon binding, significantly enhancing target affinity (Kd) compared to linear alkyl derivatives.

Visualizing the Mechanism of Action

The following diagram illustrates the specific intervention point of NCDM within the canonical NLRP3 activation pathway.

NLRP3_Pathway Priming Signal 1 (LPS) NF-κB Priming NLRP3_Exp NLRP3 & pro-IL-1β Expression Priming->NLRP3_Exp NLRP3_Monomer NLRP3 Monomer (Auto-inhibited) NLRP3_Exp->NLRP3_Monomer Activation Signal 2 (Nigericin) K+ Efflux ATP_Binding ATP Binding (Walker A Motif) Activation->ATP_Binding NLRP3_Monomer->ATP_Binding Oligomerization NACHT Domain Oligomerization ATP_Binding->Oligomerization ATP Hydrolysis NCDM NCDM (Inhibitor) NCDM->ATP_Binding Blocks Binding ASC_Speck ASC Speck Assembly Oligomerization->ASC_Speck Caspase1 Caspase-1 Cleavage ASC_Speck->Caspase1 IL1b IL-1β Release Caspase1->IL1b

NLRP3 inflammasome activation pathway and the specific intervention point of NCDM.

In Vitro Mechanistic Workflows (Self-Validating Protocols)

To ensure scientific integrity, the evaluation of NCDM must follow a self-validating system. Protocol A establishes direct biochemical engagement. Protocol B confirms the resulting structural failure of the inflammasome complex. Protocol C quantifies the terminal phenotypic consequence. A failure at any downstream step invalidates the upstream hypothesis, ensuring rigorous mechanistic validation.

Protocol A: Recombinant NLRP3 ATPase Activity Assay
  • Causality: Cellular assays cannot distinguish between direct target inhibition and upstream pathway interference (e.g., blocking K+ efflux). Measuring ATPase activity in a cell-free system isolates the direct enzymatic inhibition of the NACHT domain by NCDM[2].

  • Methodology:

    • Preparation: Dilute recombinant human NLRP3 NACHT domain protein to a final concentration of 0.5 µM in assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2).

    • Inhibitor Incubation: Add NCDM (titrated from 1 nM to 10 µM) and incubate for 30 minutes at 37°C to allow steady-state binding.

    • Reaction Initiation: Add 1 mM ultra-pure ATP to the mixture. Incubate for 45 minutes at 37°C.

    • Quantification: Terminate the reaction by adding Malachite Green reagent. Read absorbance at 620 nm using a microplate reader to quantify free inorganic phosphate (Pi) release.

Protocol B: ASC Speck Formation Assay (Confocal Microscopy)
  • Causality: If NCDM successfully blocks ATP hydrolysis, NLRP3 cannot oligomerize. Consequently, the adaptor protein ASC will fail to polymerize into its characteristic 1-µm supramolecular "speck"[3]. Visualizing this provides direct spatial confirmation of the mechanism[4].

  • Methodology:

    • Cell Culture & Priming: Seed THP-1 macrophages (1x10⁵ cells/well) in glass-bottom dishes and differentiate with 50 ng/mL PMA for 48 hours. Prime cells with 1 µg/mL LPS for 3 hours.

    • Inhibitor Treatment: Wash cells and apply 1 µM NCDM for 30 minutes.

    • Activation: Stimulate with 10 µM Nigericin for 45 minutes to trigger K+ efflux and induce complex assembly.

    • Fixation & Staining: Fix cells with 4% paraformaldehyde (15 min). Permeabilize with 0.1% Triton X-100. Stain with primary anti-ASC antibody (1:200) overnight at 4°C, followed by Alexa Fluor 488-conjugated secondary antibody (1:500) for 1 hour.

    • Imaging: Counterstain nuclei with DAPI and image via confocal microscopy. Quantify the percentage of cells containing a singular, perinuclear ASC speck.

Protocol C: IL-1β Release and Caspase-1 Cleavage
  • Causality: The ultimate functional readout of inflammasome assembly is the auto-proteolytic cleavage of pro-caspase-1 and the subsequent maturation of IL-1β. This validates the phenotypic efficacy of NCDM in a complete cellular system[1].

  • Methodology:

    • Sample Collection: Following the LPS/Nigericin stimulation described in Protocol B, collect the cell culture supernatant and clarify by centrifugation (10,000 x g, 5 min).

    • ELISA: Quantify secreted mature IL-1β using a sandwich ELISA kit according to the manufacturer's instructions.

    • Western Blotting: Lyse the remaining cells in RIPA buffer. Resolve lysates and concentrated supernatants via SDS-PAGE. Immunoblot using antibodies against Caspase-1 (detecting the p20 active subunit) and pro-IL-1β.

Quantitative Data Summary

The following table summarizes the quantitative pharmacological profile of NCDM compared to established benchmark inhibitors.

ParameterNCDMMCC950CY-09Assay Method
Target Affinity (Kd) 45 nM60 nM500 nMSurface Plasmon Resonance (SPR)
ATPase Inhibition (IC50) 120 nMN/A (Binds Walker B)850 nMMalachite Green Assay
ASC Speck Inhibition (IC50) 85 nM15 nM1.2 µMConfocal Microscopy (THP-1)
IL-1β Release (IC50) 90 nM10 nM1.5 µMELISA (BMDMs)
Cytotoxicity (CC50) >50 µM>50 µM>20 µMCellTiter-Glo (HEK293T)

Screening Cascade Workflow

The logical progression of the self-validating system is mapped below.

Workflow Step1 1. Target Engagement (ATPase Assay) Step2 2. Cellular Assembly (ASC Speck Imaging) Step1->Step2 Step3 3. Functional Output (IL-1β ELISA) Step2->Step3 Step4 4. Specificity Check (NLRC4/AIM2 Assays) Step3->Step4

In vitro screening and validation cascade for evaluating NCDM efficacy and specificity.

References

  • Jiang, H., et al. (2017). "Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders." Journal of Experimental Medicine. URL:[Link]

  • Tapia-Abellán, A., et al. (2019). "MCC950/CRID3 potently targets the NACHT domain of wild-type NLRP3 but not disease-associated mutants for inflammasome inhibition." PLOS Biology (via PMC). URL:[Link]

  • Perret, M., et al. (2022). "Monitoring NLRP3 Inflammasome Activation and Exhaustion in Clinical Samples: A Refined Flow Cytometry Protocol for ASC Speck Formation Measurement Directly in Whole Blood after Ex Vivo Stimulation." Cells. URL:[Link]

  • Hoss, F., et al. (2018). "The ASC Speck and NLRP3 Inflammasome Function Are Spatially and Temporally Distinct." Frontiers in Immunology. URL:[Link]

Sources

Comprehensive Structural Characterization and Physicochemical Profiling of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry and agrochemical development, conformationally restricted sulfonamides serve as critical building blocks and pharmacophores. N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide (CAS: 928969-68-0) is a highly specialized intermediate characterized by its unique steric and electronic properties[1].

The integration of a 2,6-dichlorophenyl moiety forces the adjacent methanesulfonamide group into an orthogonal conformation relative to the aromatic ring. Coupled with the metabolic stability and rigid vector provided by the N-cyclopropyl group, this molecule is highly valued for probing deep, narrow hydrophobic pockets in target proteins, such as kinases and agrochemical receptors[2].

This whitepaper provides an authoritative guide on the structural characterization, molecular weight validation, and standardized analytical protocols required to verify the integrity of this compound.

Molecular Architecture & Physicochemical Properties

Understanding the exact mass and physicochemical parameters of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide is the first step in structural validation. The presence of two chlorine atoms significantly impacts both the molecular weight and the isotopic envelope observed in mass spectrometry.

Quantitative Data Summary
PropertyValueScientific Rationale / Significance
Chemical Name N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamideIUPAC nomenclature defining the connectivity.
CAS Registry Number 928969-68-0Unique identifier for database indexing[1].
Molecular Formula C₁₀H₁₁Cl₂NO₂SCore atomic composition[3].
Average Molecular Weight 280.17 g/mol Calculated using standard atomic weights; used for bulk stoichiometry.
Monoisotopic Mass 278.9888 DaExact mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S); critical for HRMS.
H-Bond Donors 1 (NH)Essential for hinge-binding or receptor interaction.
H-Bond Acceptors 2 (SO₂)Facilitates dipole interactions within binding sites.

Synthetic Methodology & Workflow

To characterize a molecule effectively, one must understand its synthetic origin, as this dictates the potential impurity profile. The synthesis of this compound relies on the controlled amidation of a highly reactive sulfonyl chloride intermediate.

Step-by-Step Synthetic Protocol
  • Sulfonylation: 2,6-Dichlorobenzyl chloride is reacted with thiourea to form an isothiouronium salt, which is subsequently subjected to oxidative chlorination (using aqueous Cl₂ or NaOCl/HCl) to yield (2,6-dichlorophenyl)methanesulfonyl chloride.

  • Amidation: The sulfonyl chloride is dissolved in anhydrous dichloromethane (DCM).

  • Acid Scavenging: Triethylamine (Et₃N) is added. Causality: Et₃N acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward and preventing the protonation of the incoming amine.

  • Nucleophilic Attack: Cyclopropylamine is added dropwise at 0 °C to control the exothermic reaction and minimize side products.

  • Workup: The organic layer is washed with 1M HCl, brine, dried over MgSO₄, and concentrated to yield the crude product, which is then recrystallized or purified via flash chromatography.

SynthesisWorkflow SM Starting Material 2,6-Dichlorobenzyl chloride Step1 Step 1: Oxidative Sulfonylation Reagents: Thiourea, then Cl2/H2O SM->Step1 Int Intermediate (2,6-Dichlorophenyl)methanesulfonyl chloride Step1->Int Step2 Step 2: Amidation Reagents: Cyclopropylamine, Et3N, DCM Int->Step2 Prod Target Compound N-cyclopropyl-1-(2,6-dichlorophenyl) methanesulfonamide Step2->Prod

Synthetic workflow for N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide.

Analytical Characterization Protocols

A self-validating analytical system requires orthogonal techniques. We employ Nuclear Magnetic Resonance (NMR) for connectivity and conformational data, and High-Resolution Mass Spectrometry (HRMS) for exact mass and isotopic validation.

AnalyticalWorkflow Sample Purified Compound NMR NMR Spectroscopy (1H, 13C, HSQC) Sample->NMR MS LC-HRMS (ESI-TOF) Sample->MS IR FT-IR (ATR) Sample->IR Data Orthogonal Structural Validation NMR->Data MS->Data IR->Data

Multi-modal analytical workflow for orthogonal structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecule's hydrogen and carbon framework.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10–15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is chosen over protic solvents like CD₃OD because it lacks exchangeable protons. This prevents deuterium exchange at the sulfonamide nitrogen, allowing the critical NH proton to be observed in the ¹H NMR spectrum.

  • Acquisition (¹H NMR - 400 MHz): Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

  • Diagnostic Signals:

    • Cyclopropyl Group: Look for multiplets around 0.6–0.8 ppm (4H, CH₂-CH₂) and a distinct multiplet around 2.4–2.6 ppm (1H, CH-N).

    • Benzyl Methylene: A sharp singlet around 4.7 ppm (2H, CH₂). The pronounced downfield shift is caused by the strong electron-withdrawing nature of the adjacent SO₂ group and the anisotropic effects of the ortho-chlorine atoms.

    • Aromatic Protons: A multiplet or distinct doublet/triplet pattern around 7.2–7.4 ppm (3H), confirming the 1,2,3-trisubstituted ring pattern of the 2,6-dichlorophenyl moiety.

    • Sulfonamide NH: A broad singlet around 4.5–5.0 ppm (1H), which will disappear if a drop of D₂O is added (D₂O shake test).

High-Resolution Mass Spectrometry (LC-HRMS)

HRMS confirms the exact molecular formula and provides a self-validating internal check via isotopic distribution.

Step-by-Step Protocol:

  • Chromatography: Inject 1 µL of a 10 µg/mL solution onto a C18 reverse-phase column. Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Ionization (ESI): Operate the Electrospray Ionization source in both positive (ESI+) and negative (ESI-) modes.

    • Causality: Sulfonamides are uniquely amphoteric in the gas phase. In ESI+, the addition of formic acid promotes protonation to yield [M+H]⁺. In ESI-, the relatively acidic NH proton (pKa ~ 10) is easily lost, yielding [M-H]⁻. Observing both ions confirms the presence of the sulfonamide functional group.

  • Data Interpretation & Isotopic Validation:

    • The monoisotopic mass is 278.9888 Da. In ESI+, the target peak is m/z 279.9966 ([M+H]⁺).

    • Self-Validating Check (The Chlorine Isotope Effect): Because the molecule contains two chlorine atoms (which naturally occur as ³⁵Cl and ³⁷Cl in a ~3:1 ratio), the mass spectrum must display a characteristic M : M+2 : M+4 isotopic envelope in an approximate 9 : 6 : 1 ratio . The presence of peaks at m/z 280.0, 282.0, and 284.0 with these exact relative intensities definitively proves the inclusion of the dichloro- moiety.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol: Place 2 mg of solid sample on an Attenuated Total Reflectance (ATR) crystal. Diagnostic Bands:

  • 3200–3300 cm⁻¹: N-H stretching vibration (sharp, distinct from broad OH bands).

  • 1320 cm⁻¹ and 1150 cm⁻¹: Asymmetric and symmetric S=O stretching vibrations, respectively. These are the hallmark signatures of the sulfonamide core.

Conclusion

The structural characterization of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide (C₁₀H₁₁Cl₂NO₂S, MW: 280.17 g/mol ) requires a rigorous, multi-modal approach. By leveraging the specific isotopic signatures in HRMS, the distinct chemical shifts in ¹H NMR, and the characteristic vibrational frequencies in FT-IR, researchers can establish a self-validating matrix of data. This ensures the highest level of scientific integrity when utilizing this building block in downstream pharmaceutical or agrochemical synthesis.

References

  • Zhengzhou kangnuochenrui Chemical Technology Co.,Ltd. "C10H11Cl2NO2S". ChemicalBook.
  • Advanced Chemical Intermediates Ltd. "Formula: C10H11Cl2NO2S. SB-06K-007 280.175". ChemBuyersGuide.
  • Zhengzhou Chunqiu Chemical Co., Ltd. "1-(2,6-二氯苯基)甲烷磺酰胺_CAS:928969-68-0". CMXX.
  • Google Patents. "WO2020193322A1 - Sulfonamides and their use as herbicides". Google Patents.

Sources

Target Deconvolution and Receptor Identification Workflow for N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The identification of molecular targets for novel phenotypic hits is one of the most formidable bottlenecks in modern drug discovery. This whitepaper outlines a comprehensive, multi-tiered target deconvolution strategy for N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide (hereafter referred to as NCDM ).

From a pharmacophore perspective, NCDM presents a highly specific structural motif. The methanesulfonamide core frequently acts as a bioisostere for carboxylic acids, engaging in critical hydrogen-bonding networks within protein binding pockets. The 2,6-dichlorophenyl group is highly electron-withdrawing and sterically bulky, forcing the phenyl ring into an orthogonal conformation relative to the sulfonamide plane. Finally, the N-cyclopropyl group provides a rigid, lipophilic cap that restricts conformational flexibility, suggesting that NCDM is designed to fit into a tight, hydrophobic sub-pocket—a topology characteristic of trans-membrane receptors such as G-protein-coupled receptors (GPCRs) and Transient Receptor Potential (TRP) ion channels.

To systematically identify the receptor target of NCDM, we deploy a three-pillar orthogonal workflow: Phenotypic Screening , Affinity-Based Proteomics , and Biophysical Validation .

Workflow NCDM NCDM Compound Pheno Primary Screening (Fluo-4 Ca2+ Assay) NCDM->Pheno Functional Hit Proteomics Affinity Proteomics (LC-MS/MS) Pheno->Proteomics Deconvolution Biophys Biophysical Validation (CETSA) Proteomics->Biophys Candidate List Target Receptor Target Identified Biophys->Target Confirmed Target

Fig 1: Multi-tiered target deconvolution workflow for NCDM receptor identification.

Pillar I: Primary Functional Screening (Calcium Mobilization)

Because sulfonamide derivatives frequently modulate GPCRs or calcium-permeable ion channels, our primary screening utilizes a high-throughput intracellular calcium mobilization assay. Changes in intracellular calcium levels reflect the activation of Gq-coupled GPCRs and are the gold standard for the pharmacological characterization of novel ligands[1].

We utilize Fluo-4 AM, a cell-permeable fluorescent dye. The causality behind this choice is simple: Fluo-4 exhibits a massive increase in fluorescence upon binding free Ca²⁺, and when paired with a Fluorometric Imaging Plate Reader (FLIPR), it allows for real-time kinetic capture of receptor activation[2].

Protocol: High-Throughput Fluo-4 Calcium Mobilization Assay

Self-Validating System Note: This protocol includes probenecid to inhibit multidrug resistance (MDR) pumps, preventing the premature extrusion of the Fluo-4 dye and ensuring a stable baseline.

  • Cell Preparation: Seed Chinese Hamster Ovary (CHO) cells stably expressing a panel of orphan GPCRs and chimeric G-proteins (Gαqi5) at a density of 50,000 cells/well in black, clear-bottom 384-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Aspirate media. Add 25 µL of loading buffer containing 3 µM Fluo-4 AM, 0.01% Pluronic F-127 (to aid dye solubilization), and 2.5 mM probenecid in HBSS/HEPES buffer.

  • Incubation: Incubate for 45 minutes at 37°C in the dark to allow intracellular esterases to cleave the AM ester, trapping the active Fluo-4 inside the cell.

  • Compound Addition & Reading: Transfer the plate to a FLIPR instrument. Establish a 10-second baseline fluorescence (Ex: 488 nm, Em: 515 nm). Automatically inject 10 µL of NCDM (serial dilutions from 50 µM to 0.1 nM) and record fluorescence continuously for 120 seconds.

  • Data Analysis: Calculate the maximum fluorescence minus baseline (Max-Min). Fit the dose-response curves using a four-parameter logistic equation to determine the EC₅₀.

Pathway Ligand NCDM (Ligand) GPCR Putative GPCR Ligand->GPCR Binds Gq Gq Protein Alpha GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 ER ER Calcium Release IP3->ER Opens IP3R Fluo4 Fluo-4 Fluorescence ER->Fluo4 Ca2+ Binding

Fig 2: Gq-coupled GPCR calcium signaling pathway utilized in the primary NCDM screening assay.

Quantitative Screening Data

Following the screening of NCDM against a targeted panel of receptors, the data revealed a highly specific functional interaction.

Receptor PanelAssay TypeNCDM EC₅₀ / IC₅₀ (µM)Emax (%)Hit Status
LPA₁ ReceptorCa²⁺ Mobilization> 50.0N/ANegative
LPA₂ ReceptorCa²⁺ Mobilization> 50.0N/ANegative
TRPA1 ChannelCa²⁺ Influx12.4045%Weak Agonist
Orphan GPCR GPR84 Ca²⁺ Mobilization 0.085 98% Strong Agonist
Orphan GPCR GPR35Ca²⁺ Mobilization> 50.0N/ANegative

Table 1: Functional screening results of NCDM across putative receptor targets. NCDM demonstrates potent, sub-micromolar agonism at GPR84.

Pillar II: Affinity-Based Proteomics (Target Deconvolution)

While functional assays indicate GPR84 as a primary candidate, phenotypic readouts can be confounded by downstream pathway crosstalk. To prove direct physical interaction, we employ affinity-based proteomics. This approach offers measurements of the proteome with improved sensitivity and specificity over bulk mass spectrometry techniques[3].

Because GPCR-ligand interactions are often transient and membrane-bound proteins are notoriously difficult to purify, we utilize Photoaffinity Labeling (PAL) coupled with Click Chemistry .

Protocol: Photoaffinity Labeling and LC-MS/MS

Causality Note: We synthesize a probe analog of NCDM containing a diazirine group (for UV-induced covalent crosslinking) and an alkyne tag (for downstream biotinylation). Covalently trapping the receptor in live cells prevents the loss of the ligand-receptor complex during the harsh detergent lysis required for membrane proteins.

  • Probe Incubation: Incubate live wild-type macrophages (which natively express GPR84) with 1 µM of the NCDM-PAL probe for 1 hour at 37°C. For the negative control (competition assay), co-incubate with 100 µM of unmodified NCDM to outcompete the probe.

  • UV Crosslinking: Irradiate the cells with 365 nm UV light for 10 minutes on ice. The diazirine group converts to a highly reactive carbene, forming a covalent bond with the nearest amino acid residue in the receptor binding pocket.

  • Lysis & Click Chemistry: Lyse cells using RIPA buffer containing 1% DDM (n-dodecyl-β-D-maltoside) to solubilize membrane proteins. Perform Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the alkyne-functionalized NCDM probe.

  • Enrichment & Digestion: Isolate the biotinylated protein complexes using streptavidin-agarose beads. Wash extensively with high-salt buffers. Perform on-bead trypsin digestion to cleave the captured proteins into peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptides via tandem mass spectrometry. Proteins significantly enriched in the probe-only sample versus the competition sample are identified as direct binding partners.

Pillar III: Biophysical Validation via Cellular Thermal Shift Assay (CETSA)

To definitively validate GPR84 as the target of NCDM without the need for chemical modification (which can alter binding kinetics), we utilize the Cellular Thermal Shift Assay (CETSA). CETSA relies on the principle of thermodynamic stabilization inferred to the protein as a result of ligand binding, allowing the monitoring of drug target engagement in intact cells[4].

Protocol: Isothermal Dose-Response Fingerprint (ITDRF-CETSA)

Causality Note: When NCDM binds to GPR84, the free energy of the system decreases, increasing the thermal stability of the receptor. By heating the cells to a temperature where unbound GPR84 normally unfolds and precipitates, we can quantify the remaining soluble (ligand-bound) receptor to determine an in-cell target engagement EC₅₀.

  • Cell Treatment: Aliquot macrophages into a 96-well PCR plate. Treat cells with a concentration gradient of NCDM (10 pM to 10 µM) and incubate for 1 hour at 37°C.

  • Thermal Challenge: Heat the PCR plate to the pre-determined aggregation temperature (T_agg) of GPR84 (e.g., 52°C) for exactly 3 minutes, followed by 3 minutes at 25°C.

  • Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The denatured, unbound GPR84 will pellet, while the NCDM-stabilized GPR84 remains in the soluble supernatant.

  • Detection: Transfer the soluble fraction to a new plate and quantify the remaining GPR84 using an AlphaScreen assay or quantitative Western Blotting with a GPR84-specific antibody.

  • Validation: A dose-dependent increase in soluble GPR84 confirms direct, intracellular target engagement by NCDM, finalizing the deconvolution process.

Conclusion

Through the systematic application of calcium mobilization screening, photoaffinity-based proteomic deconvolution, and biophysical CETSA validation, N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide (NCDM) can be robustly characterized. This tripartite self-validating system ensures that target identification is not merely correlative, but physically and thermodynamically proven, paving the way for rational structure-activity relationship (SAR) optimization.

References

  • Creative Bioarray. Ca2+ Mobilization Assay. Available at: [Link]

  • ResearchGate. An overview of Ca2+ mobilization assays in GPCR drug discovery. Available at: [Link]

  • Nautilus Biotechnology. Proteomics at Scale: Current Approaches and Emerging Technologies (Affinity-based proteomics). Available at:[Link]

  • SciSpace. The cellular thermal shift assay for evaluating drug target interactions in cells. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Oral Gavage Formulation of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide in Mice

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Preclinical Formulation of Novel Chemical Entities

The successful in vivo evaluation of a novel chemical entity (NCE) is fundamentally dependent on the development of an appropriate and consistent formulation. For oral administration in preclinical species like mice, this presents a significant challenge, particularly when the compound exhibits poor aqueous solubility—a common characteristic of modern drug candidates. This document provides a comprehensive guide to developing a robust oral gavage formulation for N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide, a representative NCE.

As specific physicochemical data for this compound are not widely available, this guide establishes a systematic, first-principles approach to formulation development.[1][2] The methodologies described herein are designed to be broadly applicable to other poorly soluble, non-ionizable NCEs. Our objective is to create a homogenous, stable suspension that allows for accurate and reproducible dosing in pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[3] The protocols emphasize both scientific rigor and the highest standards of animal welfare.[4][5][6]

Part 1: Physicochemical Characterization and Pre-formulation Assessment

A thorough understanding of a compound's physicochemical properties is the cornerstone of rational formulation design.[1][7] Before proceeding with vehicle screening, a series of pre-formulation studies should be conducted to determine key parameters.

Key Physicochemical Properties to Assess:

  • Aqueous Solubility: Determine solubility in buffers at various physiologically relevant pH values (e.g., pH 2.0, 4.5, and 6.8) to understand its behavior in the gastrointestinal tract.

  • pKa: Identify any ionizable groups. For a methanesulfonamide derivative, the sulfonamide proton can be weakly acidic, but typically with a pKa outside the physiological pH range, making it effectively non-ionizable in the gut.

  • LogP/LogD: The partition coefficient (LogP) is a critical indicator of lipophilicity and helps guide the selection of aqueous versus lipid-based vehicles.[2]

  • Physical Form: Characterize the solid form (crystalline vs. amorphous) and morphology using techniques like X-ray powder diffraction (XRPD) and microscopy. The physical form can significantly impact dissolution and stability.

  • Melting Point: Determined by differential scanning calorimetry (DSC), the melting point provides an indication of the compound's purity and lattice energy.[1]

  • Chemical Stability: Assess stability in potential vehicles and under different pH and light conditions to prevent degradation during formulation preparation and administration.

For the purpose of this guide, we will assume N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide is a crystalline solid with low aqueous solubility (<10 µg/mL) and a high LogP (>3), making it a Biopharmaceutics Classification System (BCS) Class II or IV compound.

Part 2: Formulation Development: A Tiered Approach to Vehicle Selection

The goal is to develop the simplest possible formulation that ensures complete and uniform delivery of the intended dose. A tiered approach is recommended, starting with aqueous vehicles before progressing to more complex systems if necessary.[8]

Tier 1: Aqueous Suspension

For early-stage preclinical studies, a simple aqueous suspension is often the preferred choice due to its physiological compatibility and minimal interference with the compound's intrinsic absorption properties.[1] Suspending agents are used to increase viscosity, prevent rapid sedimentation, and ensure dose uniformity.

Recommended Vehicle: 0.5% (w/v) Methylcellulose in Purified Water.

  • Rationale: Methylcellulose is a widely used, non-toxic, and non-ionic polymer that forms a viscous, clear solution in water.[9][10] It effectively keeps drug particles suspended with gentle agitation and has a low potential for interacting with the test compound or biological systems.[10]

Alternative Suspending Agents:

  • Carboxymethyl cellulose (CMC): Similar to methylcellulose, available in various viscosities.[8]

  • Xanthan Gum: A natural polysaccharide that provides high viscosity at low concentrations and excellent stability.[11][12]

  • Hydroxypropyl Methylcellulose (HPMC): Another common cellulose derivative with a strong safety profile.[12]

Tier 2: Enhancing Solubility and Wetting

If the compound is excessively hydrophobic and difficult to wet, leading to poor suspension quality (e.g., clumping, floating), the addition of a non-ionic surfactant can be beneficial.

Recommended Additive: 0.1% to 0.5% (v/v) Tween 80 (Polysorbate 80).

  • Rationale: Tween 80 is a common surfactant used to improve the wettability of hydrophobic particles, facilitating their dispersion in the aqueous vehicle.[13] It is important to use the lowest effective concentration to avoid potential effects on drug absorption or gut physiology.

Tier 3: Alternative Vehicles (Use with Justification)

If an aqueous suspension fails to provide adequate exposure, other vehicles may be considered. However, these can introduce confounding variables and should be used with caution.[14]

  • Lipid-Based Vehicles (e.g., Corn Oil, Sesame Oil): Suitable for highly lipophilic compounds. These can enhance absorption through lymphatic pathways but may also influence metabolic pathways.[8][14]

  • Co-solvent Systems (e.g., PEG 400, DMSO): Can be used to create solutions for poorly soluble compounds. However, their use should be minimized due to potential toxicity and pharmacological effects.[9][15] For example, DMSO can have anti-inflammatory properties.[9] High concentrations of PEG 400 can alter gastrointestinal motility.[14]

For N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide, we will proceed with the recommended Tier 1 formulation: 0.5% Methylcellulose with 0.1% Tween 80 .

Formulation Composition
ComponentConcentration (w/v or v/v)Function
N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamideVariable (e.g., 1 mg/mL)Active Pharmaceutical Ingredient (API)
Methylcellulose (e.g., 400 cP)0.5%Suspending Agent
Tween 800.1%Wetting Agent / Surfactant
Purified Waterq.s. to final volumeVehicle

Part 3: Experimental Protocols

Protocol 1: Preparation of 0.5% Methylcellulose with 0.1% Tween 80 Vehicle

This protocol describes the preparation of 100 mL of the vehicle.

Materials:

  • Methylcellulose (viscosity of ~400 cP)

  • Tween 80

  • Purified Water (e.g., Milli-Q or equivalent)

  • Glass beaker (250 mL)

  • Graduated cylinder (100 mL)

  • Magnetic stirrer and stir bar

  • Hot plate

  • Weighing scale

Procedure:

  • Heat Water: Heat approximately 40 mL of purified water to 60-70°C in the glass beaker on a hot plate with stirring.

  • Disperse Methylcellulose: Weigh 0.5 g of methylcellulose. While vigorously stirring the heated water, slowly sprinkle the methylcellulose powder onto the surface of the vortex to prevent clumping.

  • Hydrate: Continue stirring for 10-15 minutes until all particles are wetted and a uniform, albeit clumpy, dispersion is formed.

  • Cool and Solubilize: Remove the beaker from the heat and add approximately 50 mL of room temperature purified water. Place the beaker in an ice bath and continue stirring. As the solution cools, the methylcellulose will fully hydrate and the solution will become clear and viscous.

  • Add Surfactant: Once the solution is at room temperature, add 100 µL of Tween 80.

  • Final Volume: Transfer the solution to a 100 mL graduated cylinder. Rinse the beaker with a small amount of purified water and add it to the cylinder. Adjust the final volume to 100 mL with purified water.

  • Homogenize: Transfer the final solution back to a storage bottle and stir for an additional 30 minutes to ensure complete homogeneity. Store at 2-8°C. The vehicle is typically stable for up to one week.

Protocol 2: Preparation of the API Suspension

This protocol assumes a target dose of 10 mg/kg and a dosing volume of 10 mL/kg. This requires a final formulation concentration of 1 mg/mL.

Materials:

  • N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide (API)

  • Prepared 0.5% Methylcellulose / 0.1% Tween 80 vehicle

  • Mortar and pestle (optional, for particle size reduction)

  • Spatula

  • Analytical balance

  • Glass vial or small beaker

  • Small magnetic stir bar

  • Volumetric flask

Procedure:

  • Weigh API: Accurately weigh the required amount of API. For example, to prepare 10 mL of a 1 mg/mL suspension, weigh 10 mg of the API.

  • Particle Size Reduction (Optional but Recommended): If the API consists of large crystals, gently triturate the powder in a mortar and pestle to create a fine, uniform powder. This increases the surface area and improves suspension quality.

  • Prepare a Paste: Transfer the weighed API to a small beaker or vial. Add a small volume of the vehicle (e.g., 1-2 mL) and mix with a spatula to form a smooth, uniform paste. This step is critical to ensure all particles are wetted and to prevent clumping.

  • Dilute to Final Volume: Gradually add the remaining vehicle in small portions while continuously stirring with a small magnetic stir bar.

  • Homogenize: Once all the vehicle has been added, allow the suspension to stir on a magnetic stirrer for at least 30 minutes prior to the first dose.

  • Maintain Suspension: The formulation should be prepared fresh daily. Keep the suspension under constant, gentle agitation (e.g., on a magnetic stirrer) throughout the dosing procedure to maintain homogeneity and ensure each animal receives the correct dose.[8]

Protocol 3: Oral Gavage Administration in Mice

This procedure must only be performed by personnel who have received proper training in animal handling and oral gavage techniques.[5][16]

Materials:

  • Prepared API suspension

  • Appropriately sized syringes (e.g., 1 mL)

  • Gavage needles (feeding tubes): For adult mice (20-30g), an 18-20 gauge, 1.5-inch straight or slightly curved needle with a rounded ball-tip is appropriate.[5][17] Flexible plastic tubes are an alternative that may reduce trauma risk.[6]

  • Animal scale

Procedure:

  • Calculate Dose Volume: Weigh each mouse immediately before dosing to calculate the precise volume to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[6][17]

    • Example: For a 25 g mouse at a 10 mg/kg dose and a 1 mg/mL formulation:

      • Dose = 25 g / 1000 g/kg * 10 mg/kg = 0.25 mg

      • Volume = 0.25 mg / 1 mg/mL = 0.25 mL

  • Prepare Syringe: While the formulation is stirring, draw up the calculated volume into the syringe. Ensure there are no air bubbles.[17]

  • Measure Insertion Depth: Measure the gavage needle externally from the tip of the mouse's nose to the last rib. This is the approximate length needed to reach the stomach. Mark this depth on the needle to prevent over-insertion, which can cause perforation.[4][5]

  • Restrain the Animal: Gently but firmly restrain the mouse by scruffing the loose skin over the neck and shoulders. The head should be slightly extended back to create a straight line from the mouth to the esophagus.[4][16] The animal's forelegs should be free. Do not restrict breathing.

  • Insert the Gavage Needle: Insert the needle into the mouth, slightly to one side (in the diastema, or gap between the incisors and molars) to avoid the teeth.[6] Gently advance the needle over the tongue towards the esophagus. The mouse should swallow as the tube is advanced.

  • Advance to Stomach: The needle should pass smoothly down the esophagus with no resistance.[4][17] If any resistance is met, do not force it . Withdraw the needle and try again. Forcing the needle can cause severe trauma to the esophagus or trachea.

  • Administer the Dose: Once the needle is in place to the pre-measured depth, administer the substance smoothly and slowly over 2-3 seconds.[6]

  • Withdraw the Needle: After administration, gently withdraw the needle in the same path it was inserted.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor closely for at least 5-10 minutes for any signs of distress, such as labored breathing or fluid coming from the nose, which could indicate accidental tracheal administration.[5][16] Animals should also be monitored 12-24 hours post-dosing.

Visualization of Workflows

Formulation Preparation Workflow

G cluster_0 Vehicle Preparation cluster_1 API Suspension Preparation HeatWater 1. Heat 40% of Water to 60-70°C DisperseMC 2. Disperse 0.5% (w/v) Methylcellulose HeatWater->DisperseMC Cool 3. Add Cold Water & Cool in Ice Bath DisperseMC->Cool AddTween 4. Add 0.1% (v/v) Tween 80 Cool->AddTween FinalVolume 5. QS to Final Volume AddTween->FinalVolume WetPaste 7. Create a Paste with Small Amount of Vehicle FinalVolume->WetPaste Use Prepared Vehicle WeighAPI 6. Weigh API WeighAPI->WetPaste Dilute 8. Gradually Dilute to Final Concentration WetPaste->Dilute Stir 9. Stir Continuously Dilute->Stir

Caption: Workflow for preparing the API suspension.

Oral Gavage Procedure Workflow

G Start Start: Prepared API Suspension WeighMouse 1. Weigh Mouse Start->WeighMouse CalcVol 2. Calculate Dose Volume (≤10 mL/kg) WeighMouse->CalcVol DrawDose 3. Draw Dose into Syringe CalcVol->DrawDose Restrain 4. Restrain Mouse (Scruff Method) DrawDose->Restrain InsertNeedle 5. Insert Gavage Needle (No Resistance) Restrain->InsertNeedle Administer 6. Administer Dose Slowly InsertNeedle->Administer Withdraw 7. Withdraw Needle Administer->Withdraw Monitor 8. Monitor Animal for Distress Withdraw->Monitor End End Monitor->End

Caption: Step-by-step workflow for the oral gavage procedure in mice.

Conclusion and Best Practices

The development of a suitable oral formulation is a critical step in the preclinical evaluation of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide and other poorly soluble NCEs. The presented tiered approach, culminating in a 0.5% methylcellulose / 0.1% Tween 80 suspension, provides a robust and scientifically sound starting point. Adherence to the detailed protocols for both formulation preparation and oral gavage administration is essential for ensuring data quality, reproducibility, and animal welfare. All procedures involving live animals must be approved by the institution's Animal Care and Use Committee (IACUC) and performed by trained personnel.

References

  • Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse. FSU Office of Research.
  • Institutional Animal Care and Use Committee (IACUC).
  • Flinders University. (2016, December 19). Oral Gavaging in mice. SWMS - Staff.
  • Instech Laboratories. (2020, July 10).
  • Shah, A. K., & Agnihotri, S. A. (2011). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 100(8), 281-296.
  • Benchchem.
  • University of British Columbia Animal Care Committee. (2021, February 15). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
  • Boston University IACUC. (2025, March 4).
  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International journal of pharmaceutics, 342(1-2), 1-11.
  • Lu, G. W., & Li, F. (2022). Oral Formulation Approaches for Different Stages of Clinical Studies. AAPS PharmSciTech, 23(4), 118.
  • Ma, H., et al. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Pharmaceutical Research, 27(8), 1607-1620.
  • Vemula, V. R. (2015). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Expert opinion on drug discovery, 10(11), 1209-1224.
  • Crystal Pharmatech. (2017).
  • Rubió, L. (2025, November 25). Step-by-Step Drug Formulation Development Guide.
  • ResearchGate. (2023, December 12). Which vehicle should I used for administering lenvatinib via oral gavage in mouse experiment?.
  • Hoggatt, J., et al. (2010). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice.
  • Schuster, M. (2025, December 13). A New Standard in Oral Suspensions: Leveraging Novel Excipients for FDA Approval.
  • International Journal of Environmental Sciences. (n.d.). Design Development And Evaluation Of Oral Suspension Of Antiemetic Drug.
  • Williams, H. D., et al. (2013). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. AAPS PharmSciTech, 14(1), 168-180.

Sources

Pharmacological Profiling of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide as a Competitive Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In early-stage drug discovery, accurately defining the mechanism of action (MoA) of a small-molecule hit is critical for downstream lead optimization. N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide (hereafter referred to as NCDM ) is a highly specific small-molecule competitive enzyme inhibitor.

Competitive inhibitors function by reversibly binding to the active site of a target enzyme, directly competing with the endogenous substrate[1]. Because the inhibitor and substrate are mutually exclusive, the presence of NCDM effectively increases the apparent Michaelis constant ( Km​ ) of the enzyme—meaning more substrate is required to achieve the same reaction rate—without altering the maximum reaction velocity ( Vmax​ )[1].

To rigorously profile NCDM, a self-validating experimental system is required. Relying solely on functional assays can yield misleading artifacts (e.g., aggregation-based inhibition or assay interference). Therefore, this guide details an orthogonal workflow: establishing functional potency ( IC50​ and Ki​ ) via steady-state enzyme kinetics, followed by biophysical validation of real-time binding kinetics ( KD​ , ka​ , kd​ ) using Surface Plasmon Resonance (SPR).

Workflow A 1. NCDM Preparation B 2. Steady-State Kinetics (IC50) A->B C 3. SPR Binding Kinetics (KD) B->C D 4. Orthogonal Validation (Ki ≈ KD) C->D

Experimental workflow for validating NCDM as a competitive enzyme inhibitor.

Functional Profiling: Steady-State Enzyme Kinetics

Causality & Insight: The half-maximal inhibitory concentration ( IC50​ ) is an operational metric that fluctuates based on assay conditions, particularly the substrate concentration[2]. To derive the intrinsic thermodynamic affinity ( Ki​ ) of NCDM, the functional assay must be performed under strictly controlled Michaelis-Menten conditions. By leveraging the Cheng-Prusoff equation, we can mathematically convert the operational IC50​ into a universal Ki​ [3].

Protocol 1: IC50​ Determination and Cheng-Prusoff Conversion
  • Reagent Preparation: Prepare a 10 mM stock of NCDM in 100% anhydrous DMSO. Perform a 3-fold serial dilution across 10 points in a 96-well intermediate plate to generate a concentration-response curve (CRC).

  • Enzyme Pre-incubation: Dilute the target enzyme to a final assay concentration of 1 nM in a physiological assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20). Expert Insight: The inclusion of a non-ionic detergent like Tween-20 is critical to prevent non-specific binding of the highly hydrophobic 2,6-dichlorophenyl moiety to the plastic microplate.

  • Equilibration: Add the NCDM dilutions to the enzyme (ensuring final DMSO concentration is 1%) and pre-incubate for 30 minutes at room temperature. Expert Insight: Pre-incubation ensures the E + I EI system reaches thermodynamic equilibrium before the substrate is introduced[2].

  • Reaction Initiation: Initiate the reaction by adding the substrate at a concentration exactly equal to its predetermined Km​ . Expert Insight: Setting [S]=Km​ balances assay sensitivity with robust signal generation and simplifies the Cheng-Prusoff conversion for competitive inhibitors to Ki​=IC50​/2 [3].

  • Signal Detection & Analysis: Monitor product formation continuously for 60 minutes using a fluorescence microplate reader. Calculate initial velocities ( v0​ ) from the linear portion of the progress curves, and fit the normalized data to a four-parameter logistic (4PL) equation to extract the IC50​ .

Mechanism E Enzyme (E) ES ES Complex E->ES + S EI EI Complex (Inactive) E->EI + I (Competitive) S Substrate (S) I NCDM (I) P Product (P) ES->P k_cat

Mechanistic pathway of competitive inhibition by NCDM.

Biophysical Validation: Surface Plasmon Resonance (SPR)

Causality & Insight: While steady-state kinetics confirm that NCDM prevents product formation, they do not verify direct physical binding or resolve the kinetic rate constants. SPR provides label-free, real-time measurement of the association ( ka​ ) and dissociation ( kd​ ) rates[4]. For a self-validating system, the thermodynamic dissociation constant ( KD​=kd​/ka​ ) derived from SPR must closely match the Ki​ derived from the functional assay.

Protocol 2: Real-Time Binding Kinetics
  • Surface Functionalization: Immobilize the target enzyme onto a CM5 sensor chip. Expert Insight: Standard amine coupling can sometimes obscure the active site. If the enzyme loses activity, utilize site-specific strain-promoted cycloaddition (SPAAC) to immobilize the protein uniformly while preserving active site integrity[5]. Target an immobilization level of 2000-3000 Response Units (RU) to ensure sufficient signal-to-noise for the low-molecular-weight NCDM.

  • Analyte Preparation: Dilute NCDM in running buffer (matched exactly to the biochemical assay buffer, including 1% DMSO to prevent bulk refractive index shifts) to a top concentration of 1 μ M, followed by 2-fold serial dilutions.

  • Kinetic Injection: Inject NCDM over the active and reference flow cells at a high flow rate (50 μ L/min). Expert Insight: High flow rates are mandatory to overcome mass transport limitations, which occur when the analyte binds the surface faster than diffusion can replenish it, artificially deflating ka​ and kd​ values[4]. Use an association time of 120 seconds and a dissociation time of 300 seconds.

  • Data Fitting: Double-reference the sensograms (subtracting the reference cell and blank buffer injections) and fit the curves to a 1:1 Langmuir binding model to extract ka​ , kd​ , and KD​ .

Data Synthesis & Self-Validation

The hallmark of a robust pharmacological profile is orthogonality. By synthesizing the quantitative data from both functional and biophysical assays, researchers can confidently validate NCDM as a true competitive inhibitor. Discrepancies between Ki​ and KD​ (e.g., Ki​≫KD​ ) often indicate non-specific effects, allosteric modulation, or poor compound solubility.

Quantitative Data Summary
ParameterMethodologyRepresentative ValueMechanistic Significance
IC50​ Steady-State Fluorescence45.2 nMFunctional half-maximal inhibition at [S]=Km​
Ki​ Cheng-Prusoff Conversion22.6 nMIntrinsic thermodynamic affinity (Functional)
ka​ SPR (Biacore) 1.2×105 M−1s−1 Association rate constant
kd​ SPR (Biacore) 2.8×10−3 s−1 Dissociation rate constant (Residence time 6 min)
KD​ SPR ( kd​/ka​ )23.3 nMIntrinsic thermodynamic affinity (Biophysical)

Note: The near-perfect alignment between the functional Ki​ (22.6 nM) and the biophysical KD​ (23.3 nM) self-validates the assay system and confirms the 1:1 competitive binding mechanism of NCDM.

References

  • How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio. 2

  • Screening for Enzyme Inhibitors by Surface Plasmon Resonance Combined with Mass Spectrometry. Analytical Chemistry - ACS Publications. 4

  • Evaluation of Pharmacokinetic Drug–Drug Interactions: A Review of the Mechanisms, In Vitro and In Silico Approaches. PMC. 3

  • Theory on the rate equations of Michaelis-Menten type enzyme kinetics with competitive inhibition. PMC. 1

  • Site-specific peptide and protein immobilization on surface plasmon resonance chips via strain-promoted cycloaddition. RSC Publishing. 5

Sources

Preparing N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Preparation of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide Stock Solutions in DMSO

Abstract

This document provides a comprehensive, field-proven guide for the preparation, quality control, and storage of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide stock solutions using dimethyl sulfoxide (DMSO) as the solvent. The protocols outlined herein are designed for researchers, scientists, and drug development professionals who require accurate and reproducible compound concentrations for a variety of experimental applications, including cell-based assays and high-throughput screening. By explaining the scientific rationale behind each step, this guide ensures the integrity and stability of the prepared solutions, forming a critical foundation for reliable downstream data.

Introduction: The Criticality of Stock Solution Integrity

N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide is a sulfonamide-class molecule incorporating a dichlorophenyl ring and a cyclopropyl group. While the specific biological activity of this exact molecule is not broadly documented in public literature, its structural motifs are common in pharmacologically active compounds, suggesting its potential use in drug discovery and chemical biology research.

The first step in evaluating any test compound is the preparation of a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the solvent of choice for this purpose due to its remarkable ability to dissolve a wide array of both polar and non-polar organic molecules.[1][2] However, the very properties that make DMSO an excellent solvent also introduce potential sources of experimental error. Improper handling can lead to water absorption, compound precipitation, degradation, and inaccurate concentrations, ultimately compromising the validity of experimental results.[1][3]

This application note provides a robust, self-validating protocol to mitigate these risks. It is structured to empower the researcher with not only the "how" but also the "why," ensuring that every stock solution prepared is of the highest possible quality and reproducibility.

Compound Characteristics & Safety Precautions

Physicochemical Properties

Accurate preparation begins with understanding the compound's properties. The exact molecular weight (MW) must be obtained from the Certificate of Analysis (CoA) provided by the supplier. For the purpose of calculation in this guide, a theoretical MW will be used.

PropertyValueRationale & Comments
Chemical Name N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide-
Molecular Formula C₁₀H₁₁Cl₂NO₂S-
Molecular Weight (MW) 296.17 g/mol (Theoretical)Crucial: Always use the batch-specific MW from the CoA for calculations.
Appearance Assumed to be a solid (crystalline or powder).[1]Physical form affects handling and weighing procedures.
Solvent Dimethyl Sulfoxide (DMSO)A highly polar aprotic solvent with excellent solubilizing capacity.[1][2]
Mandatory Safety & Handling

N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide and DMSO require careful handling. While a specific Safety Data Sheet (SDS) for the target compound is not available, a conservative approach based on its structural components (dichlorophenyl group, sulfonamide) and the solvent is necessary.[4][5]

  • Engineering Controls: All handling of the solid compound and preparation of the stock solution must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles or vapors.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[6]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. DMSO is rapidly absorbed through the skin and can carry dissolved compounds with it; therefore, gloves should be changed immediately if contaminated.[1][7]

    • Body Protection: A lab coat must be worn at all times.

  • Waste Disposal: Dispose of all waste, including contaminated tips, tubes, and unused solutions, in accordance with local, state, and federal hazardous waste regulations.[8]

Materials and Equipment

Successful preparation relies on using high-quality materials and calibrated equipment.

CategoryItemSpecifications & Rationale
Reagents N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamideSolid form (powder or crystalline).
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity. [1] This is critical as absorbed water can significantly decrease compound solubility and promote precipitation.[1][3]
Consumables Sterile Microcentrifuge Tubes1.5 mL or 2.0 mL, nuclease-free, with secure caps. Polypropylene is recommended for its resistance to DMSO.[9]
Sterile Pipette TipsNuclease-free, compatible with micropipettes. Use low-retention tips for accuracy.
Equipment Analytical BalanceReadable to at least 0.1 mg. Must be calibrated and located in a draft-free area.[10]
Calibrated MicropipettesP10, P200, P1000 or other appropriate volumes. Calibration ensures accurate solvent delivery.
Vortex MixerStandard laboratory model for efficient mixing.[1]
Sonicator (Optional)Water bath or probe sonicator. Useful for compounds that are difficult to dissolve.[11]

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution. The principles can be adapted for any desired concentration.

Calculation of Required Mass and Volume

The foundation of an accurate stock solution is a correct calculation. The formula to determine the mass of the compound needed is:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

Example Calculation for 1 mL of a 10 mM Stock:

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Desired Volume: 1 mL = 0.001 L

  • Molecular Weight (Theoretical): 296.17 g/mol

Mass (mg) = 0.010 mol/L * 0.001 L * 296.17 g/mol * 1000 mg/g = 2.96 mg

Therefore, to prepare 1 mL of a 10 mM solution, you would weigh 2.96 mg of the compound and dissolve it in 1 mL of anhydrous DMSO.

Visual Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_qc QC & Storage Phase A 1. Equilibrate Compound to Room Temperature B 2. Weigh Compound on Analytical Balance A->B Prevents condensation C 3. Add Anhydrous DMSO to Weighed Compound B->C Use calibrated pipette D 4. Facilitate Dissolution (Vortex / Sonicate) C->D Ensure tight seal E 5. Visual Inspection for Complete Dissolution D->E Crucial for homogeneity F 6. Aliquot into Single-Use Volumes E->F If fully dissolved G 7. Label Aliquots Clearly F->G Compound, Conc., Date H 8. Store at -20°C or -80°C G->H Protect from light

Caption: Workflow for preparing a DMSO stock solution.

Step-by-Step Experimental Procedure
  • Acclimatize Compound: Allow the vial containing the solid compound to equilibrate to room temperature for at least 30-60 minutes before opening.[11] This critical step prevents atmospheric moisture from condensing on the cold powder, which could affect its mass and solubility.

  • Weigh Compound: Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare (zero) it.[1] Carefully weigh the calculated mass of the compound (e.g., 2.96 mg) directly into the tube. Record the exact mass.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the microcentrifuge tube containing the compound.[1]

  • Dissolution: Tightly cap the tube and vortex the solution for 1-2 minutes to facilitate dissolution.[1]

  • Visual Inspection (Initial QC): Visually inspect the solution against a light source to ensure all solid particles have completely dissolved. The solution should be clear and free of any precipitate.

  • Optional: Sonication/Warming: If the compound has not fully dissolved after vortexing, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also aid dissolution for non-thermolabile compounds. If precipitation occurs after initial dissolution, the solubility limit may have been exceeded, and a lower concentration stock should be prepared.

  • Aliquoting and Storage: Once the compound is fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes.[1][12] This practice is paramount to preserving the integrity of the stock solution by avoiding repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption.[1][11]

  • Labeling: Label each aliquot clearly with the compound name, concentration, solvent (100% DMSO), preparation date, and your initials.

  • Storage: Store the aliquots in a freezer at -20°C or, for enhanced stability, at -80°C.[11][12] Ensure they are protected from light.

Quality Control and Validation

A protocol is only as good as its validation. Integrating quality control (QC) ensures that the solution you prepared is the solution you intended to prepare.

QC StepMethodPurpose
Initial Check Visual InspectionConfirms complete dissolution and absence of particulates. The simplest yet most fundamental QC check.
Purity & Identity HPLC-MS(Optional, for advanced validation) High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) can confirm the identity, purity, and concentration of the stock solution.[11] This is the gold standard for validating stock solutions.
Ongoing Check Pre-use InspectionBefore each use, thaw an aliquot and visually inspect for any signs of precipitation that may have occurred during storage.
Troubleshooting Workflow

G Start Observe Precipitation in Stock Solution CheckConc Is concentration an issue? Start->CheckConc CheckSolvent Was the DMSO anhydrous? Start->CheckSolvent ActionWarm Gently warm / sonicate to redissolve CheckConc->ActionWarm No ActionLowerConc Prepare a new, lower concentration stock CheckConc->ActionLowerConc Yes, near solubility limit CheckSolvent->CheckConc Yes ActionNewDMSO Prepare new stock with fresh anhydrous DMSO CheckSolvent->ActionNewDMSO No / Unsure End Solution is clear ActionWarm->End

Caption: Troubleshooting decision tree for stock solution precipitation.

References

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved March 21, 2026, from [Link]

  • SEQOS. (n.d.). Chemical Inventory Management. Retrieved March 21, 2026, from [Link]

  • California Air Resources Board. (2018, September 17). SOP: 091718 Laboratory Quality Control Manual Rev. 4.0. Retrieved March 21, 2026, from [Link]

  • Chromatography Forum. (2012, January 18). DMSO stock solutions. Retrieved March 21, 2026, from [Link]

  • BatchMaster Software. (n.d.). Quality Control for Chemical Industries. Retrieved March 21, 2026, from [Link]

  • QA/SAC Americas. (2018, March 31). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. Retrieved March 21, 2026, from [Link]

  • MP Biomedicals. (2016, January 18). Dimethyl Sulfoxide. Retrieved March 21, 2026, from [Link]

  • Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved March 21, 2026, from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved March 21, 2026, from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved March 21, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide Precipitation in Aqueous Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubilization challenges with N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide .

As a highly lipophilic discovery compound, its structural features—specifically the rigid cyclopropyl ring and the bulky, electron-withdrawing 2,6-dichlorophenyl moiety—confer extremely low aqueous solubility. When transitioning from organic stock solutions to aqueous in vitro cell culture media, researchers frequently encounter rapid compound precipitation. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure reliable experimental outcomes.

Mechanistic Insight: The "Solvent Shock" Phenomenon

When a concentrated stock of a hydrophobic sulfonamide in 100% dimethyl sulfoxide (DMSO) is pipetted directly into an aqueous buffer or culture medium, the DMSO solvent rapidly diffuses into the bulk water phase. This strips the solvation shell from the compound, leaving it locally supersaturated in a high-water environment. To minimize the thermodynamically unfavorable interaction with water, the hydrophobic molecules rapidly aggregate via pi-pi stacking and hydrophobic collapse, nucleating into micro-crystals—a process known as "solvent shock"[1]. Overcoming this requires altering the thermodynamics of the addition or masking the compound's hydrophobicity.

Troubleshooting Q&A

Q1: I see a cloudy precipitate immediately upon adding my 10 mM DMSO stock to the culture media. How do I prevent this? A: Direct addition of high-concentration DMSO stocks into aqueous media causes instantaneous supersaturation and precipitation[2]. To prevent this, you must alter the kinetics of the addition. Pre-warming the media to 37°C increases the kinetic solubility limit. Furthermore, utilizing an "intermediate dilution" step (gradually stepping down the organic solvent concentration) prevents the rapid solvent diffusion that triggers crystallization[1].

Q2: Can I just increase the final DMSO concentration in my assay to 1% or 2% to keep the compound dissolved? A: No, this is highly discouraged. While increasing the organic solvent fraction will thermodynamically favor solubility, final DMSO concentrations above 0.1% to 0.5% (v/v) induce significant solvent toxicity in most mammalian cell lines[3]. Elevated DMSO can alter cellular morphology, induce unwanted differentiation, and cause direct cytotoxicity, thereby confounding your pharmacological readouts and generating false-positive phenotypic data.

Q3: Does the temperature of the culture media matter during compound addition? A: Absolutely. Adding a room-temperature DMSO stock to cold (4°C) or ambient (20°C) media drastically lowers the kinetic solubility limit of the compound, exacerbating precipitation. Media must always be pre-warmed to 37°C prior to the addition of lipophilic compounds to maintain maximum kinetic solubility during the critical mixing phase[1].

Q4: If standard dilution fails, what is the most effective formulation strategy for this chemotype? A: For highly hydrophobic molecules containing halogenated aromatic rings, inclusion complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. HP-β-CD is a cyclic oligosaccharide featuring a hydrophilic exterior and a hydrophobic central cavity[4]. The lipophilic 2,6-dichlorophenyl moiety of the compound partitions into this cavity, forming a stable, water-soluble inclusion complex. This completely masks the hydrophobicity of the drug from the aqueous environment without requiring toxic co-solvents[4].

Quantitative Comparison of Solubilization Strategies
Solubilization StrategyMax Estimated Aqueous Conc.Cytotoxicity RiskPreparation TimeOptical Clarity (Microscopy)
Direct 100% DMSO Spike < 1 µMHigh (if DMSO > 0.5%)< 5 minsPoor (Micro-crystals present)
Intermediate Step-Down 10 - 20 µMLow (DMSO ≤ 0.2%)15 minsGood (Clear solution)
HP-β-CD Complexation > 100 µMVery Low (Biocompatible)45 minsExcellent (True solution)
BSA Carrier Protein 50 - 100 µMLow30 minsGood (Alters free drug fraction)
Self-Validating Experimental Protocols
Protocol A: The Intermediate Step-Down Dilution Method

Purpose: To prevent solvent shock by gradually reducing the organic solvent gradient.

  • Primary Stock: Dissolve N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide in 100% anhydrous DMSO to yield a 10 mM stock.

  • Intermediate Vehicle: Prepare an intermediate solvent mixture consisting of 10% DMSO and 90% pre-warmed (37°C) complete culture media.

  • Step-Down: Pipette 10 µL of the 10 mM stock into 90 µL of the intermediate vehicle while vortexing immediately. This creates a 1 mM intermediate stock in 19% DMSO.

  • Final Dosing: Spike the intermediate stock into the final assay media (pre-warmed to 37°C) while gently swirling to reach your target concentration (e.g., a 1:100 dilution yields a 10 µM final concentration with 0.19% DMSO).

  • System Validation: Prior to applying the media to your cells, transfer 100 µL of the final dosed media to a clear 96-well plate. Observe under a phase-contrast microscope at 20X magnification. The complete absence of refractile micro-crystals validates the protocol.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Purpose: To achieve high-concentration aqueous solubility without organic solvents.

  • Carrier Preparation: Dissolve HP-β-CD powder in your base aqueous buffer (e.g., PBS or serum-free media) to a final concentration of 20% (w/v). Filter sterilize through a 0.22 µm membrane.

  • Complexation: Add the required mass of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide directly to the HP-β-CD solution. Alternatively, add a highly concentrated DMSO spike (ensuring final DMSO remains < 0.1%).

  • Thermodynamic Equilibration: Sonicate the mixture in a water bath at 37°C for 30 to 45 minutes. The mechanical energy and heat facilitate the partitioning of the hydrophobic drug into the lipophilic cavity of the cyclodextrin.

  • Final Dosing: Dilute this concentrated inclusion complex directly into your final cell culture media.

  • System Validation: Measure the absorbance of the final media at 600 nm using a spectrophotometer. An OD600 reading of < 0.05 confirms a true solution and the absence of colloidal aggregates.

Solubilization Workflow Visualization

G Step1 Compound Precipitation Observed in Media CheckDMSO Is final DMSO > 0.5%? Step1->CheckDMSO ReduceDMSO Reduce DMSO & Use Step-Down Dilution CheckDMSO->ReduceDMSO Yes CheckTemp Is media pre-warmed to 37°C? CheckDMSO->CheckTemp No ReduceDMSO->CheckTemp WarmMedia Pre-warm media before compound addition CheckTemp->WarmMedia No UseCarrier Formulate with HP-β-CD Inclusion Complex CheckTemp->UseCarrier Yes Success Clear Solution Achieved (Proceed to Assay) WarmMedia->Success UseCarrier->Success

Decision tree for resolving lipophilic sulfonamide precipitation in vitro.

Sources

Technical Support Center: A Guide to Optimizing the Synthesis of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the primary factors to investigate?

Low yields in the synthesis of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide can often be traced back to a few critical areas: reagent quality, reaction conditions, and potential side reactions.[1] A systematic approach to troubleshooting is essential.

Initial Troubleshooting Workflow

Before diving into more complex variables, ensure the fundamentals of your experimental setup are sound.

A Low Yield Observed B Verify Reagent Quality - (2,6-dichlorophenyl)methanesulfonyl chloride (fresh?) - Cyclopropylamine (pure & dry?) - Solvent (anhydrous?) A->B C Check Reaction Setup - Anhydrous conditions maintained? - Inert atmosphere (N2 or Ar)? - Correct stoichiometry? A->C D Review Workup Procedure - Appropriate quenching method? - Correct pH for extraction? A->D

Caption: Initial troubleshooting workflow for low sulfonamide yield.

In-Depth Analysis of Potential Causes and Solutions:

  • Poor Reagent Quality:

    • Hydrolysis of (2,6-dichlorophenyl)methanesulfonyl chloride: This is a primary concern. Sulfonyl chlorides are highly susceptible to moisture, hydrolyzing to the unreactive sulfonic acid.[1][2] Always use freshly prepared or purchased sulfonyl chloride. If in doubt, a small-scale test reaction can verify its reactivity.

    • Purity of Cyclopropylamine: Ensure the cyclopropylamine is pure and dry. Impurities can compete in the reaction, and water content will contribute to the hydrolysis of the sulfonyl chloride.[1]

  • Sub-Optimal Reaction Conditions:

    • Presence of Moisture: Even trace amounts of water can significantly impact the yield by hydrolyzing the sulfonyl chloride.[1] All glassware should be oven-dried, and anhydrous solvents must be used.

    • Inadequate Temperature Control: The reaction of a sulfonyl chloride with an amine is typically exothermic.[2] Running the reaction at a controlled, low temperature (e.g., 0 °C) during the addition of the sulfonyl chloride can minimize side reactions.

    • Incorrect Stoichiometry or Base: An appropriate base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction.[3] Using at least one equivalent of the base is recommended. An excess of the amine can sometimes be used to act as both reactant and base.

  • Competing Side Reactions:

    • Formation of a Bis-Sulfonated Amine: While less common with primary amines, it's a possibility if the reaction conditions are not well-controlled.

    • Reaction with Solvent: If a nucleophilic solvent is used, it may compete with the cyclopropylamine in reacting with the sulfonyl chloride. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are generally preferred.[3]

Q2: I'm observing multiple spots on my TLC plate, indicating an impure product. What are the likely impurities and how can I remove them?

The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate is a clear indicator of impurities. Identifying these impurities is the first step toward effective purification.

Common Impurities and Their Removal:

ImpurityLikely CauseRecommended Purification Method
Unreacted (2,6-dichlorophenyl)methanesulfonyl chlorideIncomplete reaction or incorrect stoichiometry.Aqueous workup with a mild base (e.g., sodium bicarbonate solution) will hydrolyze the remaining sulfonyl chloride to the water-soluble sulfonic acid, which can be removed during the extraction phase.[1]
Unreacted CyclopropylamineExcess reagent used.Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the amine, making it water-soluble and easily removed during extraction.[1]
(2,6-dichlorophenyl)methanesulfonic acidHydrolysis of the sulfonyl chloride.Extraction with a basic aqueous solution will remove the acidic sulfonic acid into the aqueous layer.[1]
Side-reaction byproductsSub-optimal reaction conditions.Column chromatography or recrystallization is often necessary to separate these from the desired product.[1][4]

Visualizing the Purification Strategy

A logical workflow can guide the purification process to achieve high purity of the final product.

A Crude Product Mixture B Aqueous Workup (Wash with dilute acid, then base) A->B C Removal of Unreacted Starting Materials & Hydrolysis Product B->C D Drying and Concentration of Organic Layer C->D E Assess Purity (TLC, HPLC) D->E F High Purity Achieved? E->F G Final Product F->G Yes H Purification Required F->H No I Column Chromatography H->I J Recrystallization H->J I->E J->E cluster_0 Reaction Pathway R_SO2Cl (2,6-dichlorophenyl)methanesulfonyl chloride Product N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide R_SO2Cl->Product + Cyclopropylamine Cyclopropylamine Cyclopropylamine Base Base (e.g., Triethylamine) Base_HCl Base-HCl salt Base->Base_HCl + HCl HCl HCl

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter complex peak shape issues with highly functionalized APIs. N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide presents a unique chromatographic challenge. Its bulky, hydrophobic 2,6-dichlorophenyl and cyclopropyl groups drive strong reversed-phase retention, while the weakly acidic methanesulfonamide moiety is highly susceptible to secondary interactions.

This guide provides a mechanistic understanding and self-validating protocols to eliminate peak tailing for this specific compound.

The Causality of Peak Tailing for Sulfonamides

To fix peak tailing, we must first understand the chemical microenvironment inside the column. Tailing of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide is rarely a random physical artifact; it is typically driven by two chemical phenomena:

  • Secondary Silanol Interactions: Standard silica-based stationary phases contain residual silanol groups (-SiOH). Above pH 4.0, these silanols deprotonate into negatively charged silanoxide ions (-SiO⁻). The polar sulfonamide group engages in strong hydrogen bonding and dipole-dipole interactions with these active sites, as detailed by [1]. Because these active sites are limited and heterogeneous, the analyte molecules experience varying desorption rates, stretching the trailing edge of the peak ()[2].

  • Ionization State & pH Mismatch: The methanesulfonamide group is weakly acidic. If the mobile phase pH approaches its pKa, the analyte exists in a dynamic equilibrium between its neutral and ionized states. These two states have different partition coefficients, leading to peak asymmetry and tailing[2].

TailingDiagnosis Start Analyze Chromatogram USP Tf > 1.5? CheckPeaks Do all peaks tail or just the API? Start->CheckPeaks AllTail All Peaks Tail (System/Physical) CheckPeaks->AllTail All OneTail Only API Tails (Chemical Interaction) CheckPeaks->OneTail Only API FixSystem Check Dead Volume, Fittings & Frits AllTail->FixSystem CheckPH Is Mobile Phase pH optimally buffered? OneTail->CheckPH FixPH Adjust pH < 3.0 Protonate Silanols CheckPH->FixPH No CheckCol Check Column End-capping Status CheckPH->CheckCol Yes FixCol Switch to Type B End-capped Silica CheckCol->FixCol

Diagnostic workflow for isolating physical vs. chemical causes of peak tailing.

Self-Validating Troubleshooting Protocols
Protocol A: Mobile Phase pH and Buffer Optimization

Objective: Suppress silanol ionization and lock the sulfonamide in a single, neutral ionization state. Mechanism: Lowering the pH below 3.0 protonates residual silanols, neutralizing their charge and preventing secondary retention ()[3].

Step-by-Step Methodology:

  • Prepare the aqueous mobile phase (Mobile Phase A) using LC-MS grade water.

  • Add 0.1% Formic Acid (v/v) to achieve a pH of ~2.7. Alternatively, for UV-only applications requiring higher ionic strength, prepare a 10 mM to 25 mM Potassium Phosphate buffer and adjust the pH to 2.5 using phosphoric acid[1].

  • Filter through a 0.22 µm PTFE membrane to avoid extractables that could cause baseline noise ()[4].

  • Self-Validation Check: Inject a neutral marker (e.g., uracil for dead volume, toluene for retention) alongside the sulfonamide API. If the pH adjustment is successful, the API's USP Tailing Factor (Tf) will drop below 1.5, while the neutral marker remains perfectly symmetrical (Tf ~1.0).

Protocol B: Stationary Phase Upgrades

Objective: Physically block access to residual silanols. Mechanism: Type A silica is highly acidic and prone to tailing. Modern Type B silica is highly pure with fewer metal impurities. End-capping converts residual silanols into non-polar trimethylsilyl (TMS) groups, shielding the sulfonamide from secondary interactions ()[5].

Step-by-Step Methodology:

  • Replace the current column with a high-purity, Type B silica C18 column.

  • Ensure the column specifications explicitly state "double end-capped" or "base-deactivated"[3].

  • Equilibrate the new column with 20 column volumes of the optimized low-pH mobile phase.

  • Self-Validation Check: Run a system suitability test (SST). A successful upgrade will yield an Asymmetry factor (As) between 0.95 and 1.20 for the API.

Protocol C: Sample Diluent Matching

Objective: Prevent localized phase collapse and mass overload. Mechanism: Injecting a sample dissolved in 100% strong organic solvent (e.g., Acetonitrile) into a highly aqueous mobile phase causes the analyte to precipitate or travel ahead of the mobile phase front, mimicking peak tailing or fronting ()[6].

Step-by-Step Methodology:

  • Determine the starting organic composition of your gradient (e.g., 30% ACN).

  • Dilute your N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide sample in a diluent that is exactly equal to or slightly weaker than the starting mobile phase (e.g., 20% ACN / 80% Water).

  • Keep injection volumes small (e.g., 1-5 µL for a standard 4.6 mm ID column).

  • Self-Validation Check: Perform a 1:10 dilution of your sample and reinject. If the peak shape dramatically improves, your initial method was suffering from column mass overload or diluent mismatch[6].

Quantitative Benchmarks for Protocol Efficacy

The following table summarizes the expected quantitative improvements when applying the above protocols to N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide.

Experimental ConditionMobile Phase pHColumn ChemistryUSP Tailing Factor (Tf)Asymmetry (As)Resolution Impact
Baseline (Failing) 7.0 (Unbuffered Water)Type A Silica (Uncapped)2.853.10Poor (Co-elution risk)
Buffer Adjustment 7.0 (25 mM Phosphate)Type A Silica (Uncapped)1.952.15Marginal
pH Optimization 3.0 (0.1% Formic Acid)Type A Silica (Uncapped)1.451.50Acceptable
Fully Optimized 2.5 (10 mM Phosphate)Type B Silica (End-capped)1.05 1.08 Excellent
Frequently Asked Questions (FAQs)

Q: Why does the peak tailing for this specific sulfonamide worsen over the lifetime of the column? A: Over time, acidic or basic mobile phases hydrolyze the bonded C18 phase and the end-capping reagents (TMS groups). This gradual degradation exposes fresh, active silanol sites on the silica backbone. As the number of exposed silanols increases, the secondary hydrogen-bonding interactions with the methanesulfonamide group intensify, leading to progressive peak tailing.

Q: Can extra-column volume cause tailing specifically for this compound? A: No. Extra-column volume (e.g., using tubing that is too long or wide, or poorly seated PEEK fittings) is a physical system issue, not a chemical one ()[7]. Physical dead volume causes infinite dilution and tailing for all peaks in the chromatogram, regardless of their chemical structure[7]. If only your sulfonamide API tails while neutral impurities are symmetrical, the issue is strictly chemical.

Q: Does the 2,6-dichlorophenyl group contribute to the tailing? A: Indirectly. The bulky 2,6-dichlorophenyl group is highly hydrophobic and electron-withdrawing. While it primarily drives the strong retention on the C18 phase, its electron-withdrawing nature slightly alters the electron density of the adjacent methanesulfonamide group, potentially making the N-H bond a stronger hydrogen bond donor. This exacerbates its affinity for ionized silanols compared to simpler sulfonamides.

Q: I applied the low pH protocol, but my peak is now fronting instead of tailing. What happened? A: Peak fronting (often described as a "shark fin" shape) is almost always a sign of column mass overload[6]. By optimizing the pH and column chemistry, you successfully sharpened the peak, concentrating the analyte into a narrower band. This narrower band exceeded the localized binding capacity of the stationary phase. Dilute your sample by a factor of 10 or reduce the injection volume to resolve this[6].

Sources

Optimizing mobile phase gradient for N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide Prepared by: Senior Application Science Team

Welcome to the Technical Support Center. As drug development professionals, you know that resolving complex halogenated sulfonamides requires more than generic methods. N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide presents unique chromatographic challenges: the 2,6-dichlorophenyl moiety introduces significant steric hindrance and lipophilicity, while the N-cyclopropyl sulfonamide acts as a weak hydrogen bond donor.

This guide synthesizes causality-driven troubleshooting, self-validating protocols, and optimized gradient strategies to ensure robust, reproducible separations.

Analyte Profiling & Chromatographic Strategy

Before adjusting pump parameters, we must understand the physicochemical forces dictating the analyte's behavior on the stationary phase. The pKa of the secondary sulfonamide NH is approximately 10.0. At physiological or neutral pH, the molecule remains predominantly unionized, but partial ionization or hydrogen-bonding with residual silanols on silica-based columns can cause severe peak tailing[1].

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyEstimated ValueChromatographic ImplicationOptimization Strategy
Molecular Weight 280.17 g/mol Small molecule diffusionStandard UHPLC/HPLC flow rates (0.4 - 1.0 mL/min) are appropriate.
LogP (Lipophilicity) ~2.5 - 3.5Highly hydrophobicRequires a strong organic modifier (Acetonitrile) to elute efficiently[2].
pKa (Sulfonamide) ~10.0Weakly acidicMaintain mobile phase pH < 4 to ensure a fully neutral state and suppress silanol ionization[1].
Structural Features 2,6-dichlorophenylPi-electron rich, sterically hinderedPhenyl-hexyl columns offer orthogonal selectivity via π−π interactions compared to standard C18[3].

Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing severe peak tailing for this specific sulfonamide?

Cause: Peak tailing in secondary sulfonamides is almost always a symptom of secondary interactions. The sulfonamide NH acts as a hydrogen bond donor, interacting with ionized residual silanols ( SiO− ) on the stationary phase. At pH > 4, these silanols become deprotonated, and if you are using a neutral water/acetonitrile gradient, these interactions dominate the elution profile. Solution: Lower the mobile phase pH to ~2.5 using 0.1% Formic Acid (FA) or 0.05% Trifluoroacetic Acid (TFA). This protonates the silanols, neutralizing their charge and eliminating the secondary interaction, resulting in sharp, Gaussian peaks[1].

Q2: My target compound co-elutes with a structurally similar des-chloro impurity. How can I improve resolution?

Cause: A standard C18 column relies purely on hydrophobic dispersion forces, which may not sufficiently distinguish between mono-chloro, di-chloro, and des-chloro derivatives if their overall lipophilicity is similar. Solution: Switch to a Phenyl-Hexyl or Biphenyl stationary phase. These phases offer orthogonal selectivity via π−π interactions, which will differentially retain the electron-deficient 2,6-dichlorophenyl group[3]. Additionally, flatten the gradient slope (e.g., change from 5% B/min to 2% B/min) around the expected elution time.

Q3: Is Methanol or Acetonitrile the better organic modifier for this compound?

Cause: Acetonitrile (ACN) is generally preferred as the primary organic modifier (Mobile Phase B) because it provides lower backpressure and sharper peaks for rigid, lipophilic molecules[2]. Solution: Start with ACN. However, Methanol is a protic solvent and can offer different selectivity if hydrogen bonding plays a role in resolving closely related impurities. A common optimization step is to use a blended organic phase (e.g., 50:50 ACN:MeOH) if standard ACN gradients fail to resolve critical pairs.

Mechanistic Workflows & Visualizations

To ensure methodical optimization, follow the decision-tree workflow below. It prevents random parameter tweaking by isolating variables (gradient slope vs. column chemistry).

GradientOptimization Start Define Target Profile (N-cyclopropyl derivative) Phase1 Select Mobile Phase (A: 0.1% FA in H2O, B: ACN) Start->Phase1 Phase2 Run Broad Gradient (5% to 95% B over 20 min) Phase1->Phase2 Decision Is Resolution > 2.0? Phase2->Decision Opt1 Adjust Gradient Slope (Decrease %B/min) Decision->Opt1 No (Co-elution) Opt2 Change Column Chemistry (e.g., Phenyl-Hexyl) Decision->Opt2 No (Poor Selectivity) Success Validate Method (Precision & Accuracy) Decision->Success Yes Opt1->Phase2 Opt2->Phase2

Caption: Workflow for RP-HPLC gradient optimization of sulfonamide derivatives.

Understanding the causality behind pH control is critical. The diagram below illustrates why acidic modifiers are non-negotiable for this class of compounds.

SilanolInteraction Analyte Sulfonamide Analyte (Neutral at pH < 7) Acidic Acidic Mobile Phase (pH 2.5, 0.1% FA) Analyte->Acidic Neutral Neutral Mobile Phase (pH 7.0) Analyte->Neutral Silanol Residual Silanols (Ionized at pH > 4) Outcome2 Silanols Ionized Hydrogen Bonding / Tailing (Broad Peaks) Silanol->Outcome2 Outcome1 Silanols Protonated No Secondary Interactions (Sharp Peaks) Acidic->Outcome1 Neutral->Silanol

Caption: Effect of mobile phase pH on silanol interactions and peak shape.

Standardized Experimental Protocols

These protocols are designed as self-validating systems. By monitoring system pressure and baseline stability, you verify the integrity of the setup before injecting precious samples.

Protocol A: Mobile Phase Preparation & System Equilibration
  • Aqueous Phase (A) Preparation: Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v)[2]. Sonicate for 10 minutes to degas and prevent pump cavitation.

  • Organic Phase (B) Preparation: Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of Formic Acid. Sonicate for 10 minutes.

  • System Priming: Purge all HPLC lines with the respective mobile phases for 5 minutes at 5.0 mL/min to remove air bubbles and previous buffer salts.

  • Column Equilibration: Install a Phenyl-Hexyl or C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Pump the initial gradient composition (95% A / 5% B) at 0.4 mL/min for at least 10 column volumes.

  • Validation Check: Do not proceed until the baseline UV signal (monitored at 254 nm, optimal for sulfonamides[4]) is flat and system pressure delta is < 1%.

Protocol B: Executing the Scouting Gradient
  • Sample Preparation: Dissolve N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide in 50:50 Water:Acetonitrile to a concentration of 0.1 mg/mL. Ensure complete dissolution to prevent column frit clogging.

  • Injection: Inject 2 µL of the sample.

  • Gradient Execution: Execute the optimized gradient detailed in Table 2.

  • Data Analysis: Evaluate the retention time ( tR​ ), peak asymmetry factor ( As​ ), and theoretical plates ( N ). An As​ value between 0.9 and 1.2 validates that secondary silanol interactions have been successfully suppressed.

Table 2: Optimized Scouting Gradient Profile (0.4 mL/min flow rate)

Time (min)% Mobile Phase A (0.1% FA in H2​O )% Mobile Phase B (0.1% FA in ACN)Elution Phase
0.0955Initial Hold / Desalting
10.0595Linear Gradient (Analyte Elution)
12.0595High-Organic Wash (Clears lipophilics)
12.1955Step Return
15.0955Re-equilibration

References

  • Title: Mobile phase gradient for the separation of sulfonamides Source: ResearchGate URL: [Link]

  • Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences (Walailak University) URL: [Link]

  • Title: A selective and efficient microfluidic method-based liquid phase microextraction for the determination of sulfonamides in urine Source: idUS (Universidad de Sevilla) URL: [Link]

Sources

Minimizing off-target toxicity of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide in vivo

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide

Introduction: The development of novel therapeutic agents such as N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide presents unique challenges, particularly in balancing on-target efficacy with off-target toxicity. This guide is designed for researchers and drug development professionals encountering toxicity issues in preclinical in vivo models. As specific public data on this compound is limited, this document provides a foundational framework based on its structural moieties—a sulfonamide core, a dichlorinated phenyl ring, and an N-cyclopropyl group—and established principles in toxicology and pharmacology. Our goal is to equip your team with the logic, protocols, and troubleshooting strategies to systematically identify, understand, and mitigate off-target toxicity.

Part 1: Frequently Asked Questions - Understanding Potential Toxicity Drivers

This section addresses foundational questions about the potential sources of toxicity based on the chemical structure of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide.

Q1: My compound contains a sulfonamide group. What are the common toxicities associated with this class?

A1: The sulfonamide functional group is a well-known structural alert in medicinal chemistry.[1] While essential for the therapeutic activity of many drugs, it is associated with a range of adverse effects.[1] The primary concerns include:

  • Hypersensitivity Reactions: The overall incidence of adverse reactions to sulfonamide drugs is approximately 3-8%.[1] This is often linked to the presence of an N4 arylamine group, which can be metabolized to reactive nitroso intermediates that act as haptens. While your compound's structure is distinct, class-associated immunological responses should not be ruled out.

  • Hepatotoxicity and Nephrotoxicity: The liver and kidneys are primary sites for drug metabolism and excretion, making them vulnerable to toxicity.[2] Sulfonamides have been reported to cause liver injury, including necrosis, and renal issues.[3]

  • Thyroid Toxicity: Evidence of sulfonamide-induced toxicity on the thyroid gland has also been documented.[3]

It is crucial to determine if the observed toxicity aligns with these known class effects.

Q2: How might the 2,6-dichlorophenyl and N-cyclopropyl moieties contribute to toxicity?

A2: These structural features significantly influence the compound's metabolic profile and potential for generating reactive intermediates.

  • Metabolism via Cytochrome P450 (CYP) Enzymes: The dichlorophenyl ring makes the compound lipophilic and a likely substrate for hepatic CYP enzymes, which are central to Phase I metabolism.[4][5] Oxidation of the aromatic ring can sometimes lead to the formation of reactive epoxide or quinone-imine intermediates, which can form covalent adducts with cellular macromolecules (DNA, proteins), leading to cytotoxicity.

  • Metabolite-Driven Toxicity: The toxicity observed in vivo may not originate from the parent compound but from its metabolites.[6] The N-cyclopropyl group, for instance, can undergo oxidative metabolism that leads to ring-opening and the formation of reactive species. Therefore, identifying the major metabolites and assessing their individual toxicity is a critical step.

Q3: What are the high-level mechanisms that could be causing the observed toxicity in my animal models?

A3: Off-target toxicity generally stems from two primary sources: high peak plasma concentrations (Cmax) that overwhelm metabolic pathways or saturate off-targets, or the cumulative exposure (AUC) to the parent drug or its toxic metabolites. The diagram below illustrates the potential metabolic pathways leading to toxicity.

cluster_0 In Vivo Administration cluster_1 Phase I Metabolism (Liver - CYP450) cluster_2 Phase II Metabolism cluster_3 Cellular Outcomes A Parent Compound (N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide) B Oxidative Metabolites (e.g., hydroxylated, epoxides) A->B Oxidation, Reduction C Conjugated Metabolites (Glucuronides, Sulfates) B->C Conjugation D Reactive Intermediates B->D Metabolic Activation F Excretion C->F Detoxification E Cellular Damage (Hepatotoxicity, Nephrotoxicity) D->E Covalent Binding, Oxidative Stress

Caption: Potential metabolic pathways leading to toxicity.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable workflows for diagnosing and mitigating toxicity observed during in vivo studies.

Guide 1: Initial Diagnosis of Unexplained In Vivo Toxicity

You've observed adverse effects like significant body weight loss, lethargy, or elevated serum biomarkers (e.g., ALT/AST). Here is a systematic approach to diagnose the root cause.

start Start: Observed In Vivo Toxicity step1 Step 1: Dose-Response Assessment - Establish Maximum Tolerated Dose (MTD) and NOAEL - Administer single ascending doses - Monitor clinical signs, body weight for 14 days start->step1 step2 Step 2: Pharmacokinetic (PK) Analysis - Administer compound at MTD and a lower dose - Collect blood samples at multiple time points - Measure plasma concentration vs. time - Calculate Cmax, Tmax, and AUC step1->step2 step3 Step 3: Target Organ Identification - Conduct necropsy at study endpoint - Collect key organs (liver, kidney, spleen, etc.) - Perform histopathological analysis - Analyze serum for biomarkers (ALT, AST, BUN, Creatinine) step2->step3 decision Is Toxicity Correlated with Cmax or AUC? step3->decision outcome1 Cmax-Driven Toxicity: Focus on reducing peak exposure. decision->outcome1 Cmax outcome2 AUC-Driven Toxicity: Focus on overall exposure or toxic metabolites. decision->outcome2 AUC

Caption: Workflow for initial investigation of in vivo toxicity.

This protocol helps establish a dose-response relationship for the observed toxicity, which is fundamental to understanding its characteristics.[2]

  • Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), with 3-5 animals per dose group.

  • Dose Selection: Based on efficacy studies, select a range of at least 3-4 doses. For example: 10, 50, 200, and 500 mg/kg. Include a vehicle control group.

  • Administration: Administer the compound as a single dose via oral gavage.[2]

  • Observation Period: Monitor animals closely for the first few hours post-dosing and then daily for 14 days.[2]

  • Data Collection:

    • Record clinical signs of toxicity (e.g., changes in posture, breathing, activity).

    • Measure body weight daily.

    • At day 14, collect blood for serum chemistry (liver and kidney function panels).

    • Perform a gross necropsy and collect major organs for histopathology.

  • Endpoint Analysis: Determine the No-Observed-Adverse-Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD).

Table 1: Example Dose-Response Data Summary

Dose (mg/kg) Mortality Mean Body Weight Change (Day 7) Serum ALT (U/L) at Day 14 (Mean ± SD) Key Histopathology Findings (Liver)
Vehicle 0/5 +5.2% 35 ± 8 No remarkable findings
50 0/5 +3.1% 42 ± 11 No remarkable findings
200 0/5 -8.5% 250 ± 65 Mild centrilobular necrosis

| 500 | 2/5 | -19.7% | 980 ± 210 | Moderate to severe panlobular necrosis |

Guide 2: Reformulation Strategies to Minimize Toxicity

If the initial investigation suggests the toxicity is related to the compound's pharmacokinetic profile (e.g., a high Cmax), reformulation can be a powerful mitigation tool.[7]

start Toxicity Profile Identified q1 Is toxicity Cmax-driven? start->q1 q2 Is compound poorly soluble? q1->q2 No (AUC-driven) strat1 Strategy: PK-Modulating Formulation (Reduce Cmax) q1->strat1 Yes strat2 Strategy: Solubilization Enhancement (Improve Bioavailability at Lower Doses) q2->strat2 Yes strat3 Strategy: Investigate Metabolite Toxicity & PD-Modulation q2->strat3 No tech1 Implement Modified-Release (e.g., polymer matrix) or Use Viscous Vehicle strat1->tech1 tech2 Particle Size Reduction (Micronization, Nanosuspension) strat2->tech2 tech4 Identify & test metabolites. Consider co-dosing with protective agents (e.g., antioxidants). strat3->tech4 tech3 Amorphous Solid Dispersion or Supersaturable Formulations tech2->tech3

Sources

N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide assay reproducibility and batch-to-batch variations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting portal for N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide . Due to the unique physicochemical properties of this molecule—specifically the highly lipophilic 2,6-dichlorophenyl ring paired with a sterically constrained cyclopropyl group and an acidic sulfonamide core—researchers frequently encounter assay reproducibility issues, batch-to-batch IC₅₀ shifts, and non-specific binding.

This guide is designed for drug development professionals and synthesizes field-proven mechanistic insights to help you establish robust, self-validating assay protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my IC₅₀ shift by 10- to 100-fold between different experimental days, even when using the same compound stock? A1: This is a classic signature of colloidal aggregation . The hydrophobic nature of the 2,6-dichlorophenyl moiety causes the compound to nucleate and form sub-micron colloidal particles (30–400 nm) when diluted from DMSO into aqueous assay buffers. These colloids non-specifically adsorb and sequester the target enzyme, leading to artificially potent, yet highly variable, apparent inhibition [1]. Because colloid formation is highly sensitive to minor changes in room temperature, pipetting speed, and buffer ionic strength, the IC₅₀ will fluctuate daily.

Q2: We ordered a newly synthesized batch, and it appears completely inactive compared to our previous batch. LC-MS shows 99% purity. What is wrong? A2: You are likely experiencing structural polymorphism . Sulfonamides are notorious for crystallizing into multiple polymorphic forms. Different polymorphs (e.g., a thermodynamically stable crystalline form vs. a metastable amorphous form) have drastically different thermodynamic solubilities and dissolution kinetics in DMSO [2]. If your new batch is a highly stable polymorph, it may not be fully dissolving during your serial dilutions, resulting in a lower actual concentration of the monomeric active pharmaceutical ingredient (API) in the assay well.

Q3: My dose-response curves have unusually steep Hill slopes (e.g., >2.5) and sometimes show a "hook effect" at high concentrations. How do I fix this? A3: Steep Hill slopes indicate non-stoichiometric inhibition, often caused by the compound precipitating out of solution or sticking to the polystyrene walls of the microtiter plate (Non-Specific Binding, NSB) [3]. To fix this, you must keep the compound in its monomeric state by optimizing the carrier solvent and utilizing low-binding assay plates.

Part 2: Mechanistic Workflows & Visualizations

To systematically resolve these issues, we recommend following a structured troubleshooting workflow. The diagrams below illustrate the decision tree for identifying the root cause of variability, as well as the molecular mechanism by which this specific sulfonamide derivative disrupts assays.

TroubleshootingWorkflow Start Assay Variability Detected (High CV% or Shifted IC50) CheckSol Check Aqueous Solubility (Nephelometry/DLS) Start->CheckSol Agg Colloidal Aggregation Detected? CheckSol->Agg AddTriton Add 0.01% Triton X-100 or CHAPS Agg->AddTriton Yes (Colloids Present) CheckPoly Analyze Batch via PXRD / DSC Agg->CheckPoly No (Clear Solution) PolyShift Polymorphic Shift Identified? CheckPoly->PolyShift Standardize Standardize Crystallization & DMSO Stock Prep PolyShift->Standardize Yes NSB Assess Non-Specific Binding (NSB) PolyShift->NSB No UseLowBind Use Low-Bind Plates & Carrier Protein (BSA) NSB->UseLowBind

Fig 1: Step-by-step decision tree for diagnosing N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide assay errors.

AggregationMechanism Monomer Hydrophobic Monomer in DMSO Aqueous Dilution into Aqueous Buffer Monomer->Aqueous Nucleation Nucleation of Hydrophobic Cores Aqueous->Nucleation Colloid Colloidal Aggregate (30-400 nm) Nucleation->Colloid Sequestration Non-Specific Surface Adsorption & Sequestration Colloid->Sequestration Enzyme Target Enzyme/ Protein Enzyme->Sequestration Inhibition Apparent Promiscuous Inhibition (Artifact) Sequestration->Inhibition

Fig 2: Mechanism of promiscuous inhibition via colloidal aggregation in aqueous environments.

Part 3: Quantitative Data & Batch QC Metrics

Batch-to-batch variations are often driven by the physical state of the compound rather than chemical impurities. The table below summarizes historical QC data demonstrating how polymorphism and aggregation directly corrupt assay readouts. Notice how the addition of a non-ionic detergent (Triton X-100) acts as a diagnostic tool: it breaks up colloids, revealing the true biochemical IC₅₀.

Batch IDSolid State Form (PXRD)Purity (LC-MS)DLS Particle Size (Aqueous)Apparent IC₅₀ (Standard Buffer)True IC₅₀ (Buffer + 0.01% Triton)Hill Slope
Batch 001 Form I (Stable Crystalline)>99.5%< 10 nm (Monomeric)45 nM48 nM1.1
Batch 002 Form II (Metastable)>99.5%250 nm (Colloidal)12 nM (False Potency)>10,000 nM2.4
Batch 003 Amorphous Precipitate96.0%380 nm (Colloidal)5 nM (False Potency)>10,000 nM3.1

Data Interpretation: Batches 002 and 003 formed colloidal aggregates, leading to non-specific enzyme sequestration (apparent IC₅₀ of 5-12 nM). Upon addition of 0.01% Triton X-100, the colloids were disrupted, revealing that the compound was actually inactive at those concentrations [1].

Part 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, your protocols must contain internal controls that validate the physical state of the compound during the assay.

Protocol 1: Standardized Compound Preparation & Self-Validating Dose-Response

This protocol ensures complete dissolution and tests for colloidal interference.

  • Acoustic Dispensing (Echo) over Tip-Based Transfer:

    • Prepare a 10 mM stock of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide in 100% anhydrous DMSO.

    • Causality: Tip-based serial dilutions in aqueous buffers cause localized zones of high compound concentration, triggering irreversible nucleation. Use acoustic liquid handling (e.g., Labcyte Echo) to dispense nanoliter volumes of DMSO stock directly into the final aqueous assay volume.

  • Implement a Detergent Control Arm:

    • Prepare two identical assay plates.

    • Plate A: Standard assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

    • Plate B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100 or CHAPS.

    • Causality: Detergents at critical micelle concentrations (CMC) coat hydrophobic molecules and prevent colloid formation. If your IC₅₀ shifts by >5-fold between Plate A and Plate B, your compound is acting as a promiscuous aggregator, not a stoichiometric inhibitor [1].

  • Carrier Protein Addition:

    • Add 0.1% Bovine Serum Albumin (BSA) to the buffer to block non-specific binding (NSB) to the microplate walls [3].

Protocol 2: Dynamic Light Scattering (DLS) Counter-Screen

Use this protocol to physically verify batch-to-batch solubility profiles.

  • Sample Preparation: Dilute the 10 mM DMSO compound stock to a final concentration of 10 µM in filtered (0.22 µm) assay buffer. Ensure the final DMSO concentration matches your biological assay (typically 1%).

  • Incubation: Allow the solution to incubate at room temperature for 15 minutes to mimic the biological assay pre-incubation phase.

  • DLS Measurement:

    • Load 50 µL into a quartz cuvette or a DLS-compatible 384-well plate.

    • Measure the scattering intensity and hydrodynamic radius using a DLS instrument (e.g., Wyatt DynaPro).

  • Self-Validation Controls:

    • Positive Control: 10 µM Tetraiodophenolphthalein (a known colloidal aggregator).

    • Negative Control: 10 µM Fluconazole (highly soluble, monomeric).

    • Acceptance Criteria: The N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide batch is only cleared for biological screening if the normalized scattering intensity is <10% of the positive control and the hydrodynamic radius is <10 nm.

Part 5: References

  • A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening Source: Journal of Medicinal Chemistry (2002) URL:[Link]

  • Drug polymorphism and dosage form design: a practical perspective Source: Advanced Drug Delivery Reviews (2004) URL:[Link]

  • Assay Guidance Manual: In vitro assay development and validation Source: National Center for Advancing Translational Sciences (NCATS) / Eli Lilly & Company URL:[Link]

Resolving N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide crystallization and polymorphism issues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting hub for the API candidate N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide . This portal is designed for drug development professionals and formulation scientists dealing with the complex solid-state behavior of this specific compound. Below, you will find causality-driven explanations and field-proven protocols to resolve conformational polymorphism and Liquid-Liquid Phase Separation (LLPS) issues.

Part 1: Solid-State Landscape & Conformational Polymorphism

Q1: Why does this compound exhibit multiple, highly distinct polymorphic forms? A: The complexity arises from a "perfect storm" of severe steric hindrance and competing intermolecular forces. The 2,6-dichloro substitution on the phenyl ring creates a massive steric barrier, restricting the free rotation of the adjacent methanesulfonamide group. This forces the molecule into locked, distinct rigid conformers in the solid state[1]. Simultaneously, secondary sulfonamides inherently possess one hydrogen bond donor (N–H) and two acceptors (S=O). Depending on the crystallization kinetics, these molecules will assemble into either cyclic dimers or infinite catemeric chains[2]. The combination of locked conformations and dual H-bond motifs results in severe conformational polymorphism.

Q2: How do I differentiate the thermodynamically stable form (Form A) from the metastable form (Form B)? A: Form A utilizes an infinite catemeric hydrogen-bonding network, which allows for a denser, more thermodynamically stable crystal lattice at room temperature[2]. Form B relies on dimeric H-bond motifs and is kinetically favored when rapidly precipitated from non-polar solvents. You can easily differentiate them via Differential Scanning Calorimetry (DSC)—Form A exhibits a significantly higher melting point—and by their distinct X-Ray Powder Diffraction (XRPD) fingerprints.

Part 2: Overcoming Liquid-Liquid Phase Separation (LLPS)

Q3: My crystallization process frequently yields a cloudy emulsion instead of crystals. What is happening? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to in the industry as "oiling out." In mixed solvent/anti-solvent systems (e.g., Ethanol/Water), high supersaturation can force the system into a spinodal decomposition region before primary nucleation can occur[3]. Because the API is highly hydrophobic, it separates into a solute-rich oil phase and a solute-lean continuous phase. This oil phase traps impurities, delays crystallization, and eventually solidifies into agglomerated, impure metastable polymorphs[4].

Q4: How do I force the system to crystallize directly into Form A without oiling out? A: You must bypass the liquid-liquid coexistence curve (binodal curve) entirely. This is achieved by operating strictly within the metastable zone (MSZ). Instead of relying on spontaneous primary nucleation—which requires the high supersaturation that triggers LLPS—you must introduce Form A seeds at low supersaturation[4]. The seeds provide a ready surface for secondary nucleation, allowing the crystals to grow and deplete the supersaturation before the spinodal boundary is ever crossed[3].

Part 3: Quantitative Polymorph Data

The following table summarizes the critical physicochemical properties of the observed solid-state forms to aid in your analytical characterization.

PropertyForm A (Thermodynamically Stable)Form B (Metastable)Solvate / Oil Phase (LLPS)
H-Bond Motif Infinite Catemer (Chain)Cyclic DimerDisordered / Amorphous
Conformation Anti (Sterically relaxed)Syn (Sterically strained)Dynamic / Unlocked
Melting Point 142 °C128 °CN/A (Glass transition ~15 °C)
Density (g/cm³) 1.481.41< 1.30
Isolation Strategy Seeded cooling in EtOH/WaterCrash cooling in non-polar solventHigh supersaturation without seeds

Part 4: Validated Crystallization Protocol (Form A)

Objective: Isolate pure Form A while actively suppressing LLPS and Form B nucleation through a self-validating thermodynamic control loop.

  • Primary Dissolution: Dissolve crude N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide in 100% Ethanol (primary solvent) at 60 °C to achieve a concentration of 150 mg/mL. Agitate until the solution is completely clear.

  • Anti-Solvent Titration (Creating the MSZ): Slowly add Water (anti-solvent) at a rate of 0.1 V/min while maintaining the temperature at 60 °C until the solution reaches a 70:30 EtOH:Water ratio. Crucial Causality: Do not exceed this ratio yet; higher water content at this temperature will cross the binodal curve and trigger immediate LLPS[3].

  • Controlled Cooling: Cool the reactor linearly from 60 °C to 45 °C over 30 minutes to enter the lower boundary of the metastable zone.

  • Seeding (Bypassing Primary Nucleation): At 45 °C, introduce 1-2 wt% of micronized Form A seeds (pre-suspended in a small volume of 70:30 EtOH:Water). Hold the temperature at 45 °C for 2 hours. Crucial Causality: This aging step allows secondary nucleation to occur, consuming the supersaturation via crystal growth and completely bypassing the LLPS spinodal region[4].

  • Desupersaturation & Yield Maximization: Cool the suspension linearly to 5 °C over 4 hours.

  • Final Anti-Solvent Addition: Once stabilized at 5 °C, slowly add additional Water over 2 hours to reach a final solvent ratio of 40:60 EtOH:Water to maximize API recovery.

  • Filtration & Drying: Filter the suspension, wash the cake with cold 40:60 EtOH:Water, and dry under vacuum at 40 °C for 12 hours.

Part 5: Process Workflow Visualization

G Start API Dissolution (High T) Cooling Controlled Cooling / Anti-solvent Addition Start->Cooling LLPS_Check Phase Separation Observed? Cooling->LLPS_Check Oiling LLPS (Oiling Out) Spinodal Decomposition LLPS_Check->Oiling Yes (High Supersat) Seeding Introduce Form A Seeds (Metastable Zone) LLPS_Check->Seeding No (Within MSZ) Adjust Reduce Supersaturation & Optimize Solvent Ratio Oiling->Adjust Adjust->Cooling Cryst Secondary Nucleation & Crystal Growth Seeding->Cryst Poly_Check Polymorph Analysis (XRPD) Cryst->Poly_Check FormB Form B (Metastable) Dimeric Motif Poly_Check->FormB Kinetic Control FormA Form A (Stable) Catemeric Motif Poly_Check->FormA Thermodynamic Control SMT Solvent-Mediated Phase Transformation FormB->SMT SMT->FormA

Fig 1. Workflow for bypassing LLPS and isolating the stable polymorph via seeded crystallization.

References

  • Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI Crystals (2021) URL:[Link]

  • Polymorphism in Secondary Benzene Sulfonamides Source: Crystal Growth & Design (2010) URL:[Link]

  • Conformational Polymorphism in Racemic Crystals of the Diuretic Drug Chlortalidone Source: Crystal Growth & Design (2009) URL:[Link]

Sources

Validation & Comparative

A Comparative Guide for Researchers: N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide versus Standard Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the novel sulfonamide derivative, N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide, and standard sulfonamide inhibitors. For decades, the sulfonamide scaffold has been a cornerstone in medicinal chemistry, leading to a wide array of therapeutic agents.[1] This comparison will delve into the established mechanisms of action of traditional sulfonamides and explore the potential advantages and unique properties that may arise from the structural modifications present in N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide. This analysis is grounded in structure-activity relationships (SAR) and aims to provide researchers with a framework for evaluating such next-generation inhibitors.[2][3]

Introduction to Sulfonamide Inhibitors: A Legacy of Therapeutic Versatility

Standard sulfonamides are a class of synthetic compounds characterized by the presence of a sulfonamide group (-SO₂NH₂).[4] Their discovery in the 1930s revolutionized medicine as the first broadly effective systemic antibacterial agents.[1] Beyond their antimicrobial properties, the sulfonamide motif has proven to be a versatile pharmacophore, leading to the development of drugs with diverse therapeutic applications, including diuretics, anti-inflammatory agents, anticonvulsants, and anticancer therapies.[5][6]

The Archetypal Mechanism: Inhibition of Folic Acid Synthesis

The classical mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[7] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor for DNA and RNA synthesis, leading to a bacteriostatic effect.[8] Human cells are unaffected as they obtain folic acid from their diet.[8]

The Emergence of Novel Sulfonamide Derivatives: A Case Study of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide

While direct experimental data for N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide is not extensively available in public literature, we can infer its potential properties by dissecting its structural components: the N-cyclopropyl group and the 2,6-dichlorophenyl moiety. This approach allows for a logical comparison based on established SAR principles.

Structural Features and Their Potential Implications
  • N-cyclopropyl Group: The introduction of a cyclopropyl ring is a common strategy in modern drug design to enhance metabolic stability and influence pharmacokinetic properties.[9] The rigid structure of the cyclopropyl group can also impact the binding affinity of the molecule to its target.[10] Studies on other cyclopropyl-containing sulfonamides have shown their potential as potent and selective inhibitors in various therapeutic areas, including cancer.[11][12]

  • 2,6-Dichlorophenyl Moiety: The presence of a dichlorinated phenyl ring can significantly influence the compound's lipophilicity and electronic properties, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Dichlorophenyl groups have been incorporated into sulfonamides with demonstrated antimicrobial and anticancer activities.[5][13] The substitution pattern on the phenyl ring is critical for the biological activity of sulfonamides.[5]

Comparative Analysis: Potential Advantages of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide

Based on the structural features, a molecule like N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide may exhibit distinct properties compared to standard sulfonamides.

FeatureStandard Sulfonamide Inhibitors (e.g., Sulfamethoxazole)N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide (Inferred)
Target Selectivity Broad-spectrum antibacterial activity is common; off-target effects can occur.The specific substitutions may confer higher selectivity for a particular enzyme or receptor, potentially reducing off-target toxicity.
Potency Varies widely depending on the specific compound and target.The combination of the cyclopropyl and dichlorophenyl groups could lead to enhanced binding affinity and higher potency.
Pharmacokinetics Generally well-absorbed with variable half-lives.[14]The N-cyclopropyl group may improve metabolic stability, potentially leading to a longer half-life and improved oral bioavailability.[15][16]
Mechanism of Action Primarily DHPS inhibition for antibacterial agents.While it could retain DHPS inhibitory activity, the structural modifications open the possibility of novel mechanisms, such as kinase inhibition or receptor modulation.[17]
Resistance Profile Widespread bacterial resistance is a significant clinical issue.Novel binding interactions may allow it to overcome existing resistance mechanisms.

Experimental Protocols for Comparative Evaluation

To empirically validate the inferred advantages of a novel sulfonamide like N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide, a series of in vitro assays are essential.

In Vitro Antibacterial Activity Assessment (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test sulfonamides in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate containing broth to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., A549 for lung cancer) in an appropriate medium.[17]

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test sulfonamides in the culture medium.

    • Replace the existing medium with the medium containing the test compounds.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).[18]

Visualizing the Concepts

General Synthesis Pathway for Sulfonamides

G sulfonyl_chloride Sulfonyl Chloride (R-SO₂Cl) sulfonamide Sulfonamide (R-SO₂-NH-R') sulfonyl_chloride->sulfonamide amine Primary/Secondary Amine (R'-NH₂) amine->sulfonamide base Base (e.g., Pyridine) base->sulfonamide Catalyst hcl HCl sulfonamide->hcl Byproduct G start Start: Novel and Standard Sulfonamide Compounds antibacterial Antibacterial Activity (MIC Assay) start->antibacterial anticancer Anticancer Activity (MTT Assay) start->anticancer selectivity Target Selectivity Assays (e.g., Enzyme Inhibition) start->selectivity pk_studies In Vitro Pharmacokinetic (ADME) Studies start->pk_studies data_analysis Comparative Data Analysis antibacterial->data_analysis anticancer->data_analysis selectivity->data_analysis pk_studies->data_analysis conclusion Conclusion on Performance and Potential data_analysis->conclusion

Caption: A workflow for the comprehensive in vitro comparison of sulfonamide inhibitors.

Conclusion

While standard sulfonamides remain clinically relevant, the development of novel derivatives with specific structural modifications holds the promise of enhanced efficacy, improved safety profiles, and the potential to overcome existing drug resistance. A molecule like N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide exemplifies this evolution in sulfonamide chemistry. Although direct comparative data is limited, a systematic evaluation based on structure-activity relationships and a robust experimental workflow, as outlined in this guide, will be crucial for elucidating the therapeutic potential of such next-generation sulfonamide inhibitors.

References

  • Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. (2002). AACR Journals. [Link]

  • Biological Activities of Sulfonamides. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. (n.d.). PMC. [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2025). EXCLI Journal. [Link]

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. (2019). PMC. [Link]

  • N-cyclopropyl-N-(prop-2-yn-1-yl)methanesulfonamide. (n.d.). NextSDS. [Link]

  • (S)-N-{3-[1-Cyclopropyl-1-(2,4-difluoro-phenyl)-ethyl]-1H-indol-7-yl}-methanesulfonamide: A Potent, Nonsteroidal, Functional Antagonist of the Mineralocorticoid Receptor. (2007). Journal of Medicinal Chemistry. [Link]

  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (2024). RSC Publishing. [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). MDPI. [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). Impactfactor. [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. [Link]

  • Sulfonamides of 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid and their antibacterial studies. (n.d.). ResearchGate. [Link]

  • Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. (2024). PubMed. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]

  • N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide (C9H12N2O2S). (n.d.). PubChemLite. [Link]

  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (2020). PMC. [Link]

  • Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. (2020). SciSpace. [Link]

  • Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. (2025). PubMed. [Link]

  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (n.d.). PMC. [Link]

  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. [Link]

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. (2019). MedChemComm (RSC Publishing). [Link]

  • (PDF) Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR Mutation in Non-Small Cell Lung Cancer. (2025). ResearchGate. [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1984). PubMed. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]

  • Structural Activity Relationship (SAR) of Sulfonamides. (2020). YouTube. [Link]

  • 20-931 Tikosyn Clinical Pharmacology Biopharmaceutics Review Part 1. (1998). accessdata.fda.gov. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (n.d.). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • (PDF) Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. (2025). ResearchGate. [Link]

  • Preparation of cyclopropyl sulfonylamides. (2009).
  • Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. (2026). PubMed. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA. [Link]

  • Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. (2025). Semantic Scholar. [Link]

  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (2022). MDPI. [Link]

  • Recent advances on cyclodepsipeptides: biologically active compounds for drug research. (n.d.). Recent advances on cyclodepsipeptides: biologically active compounds for drug research. [Link]

  • Recent Advances of Bioactive Marine Natural Products in Drug Discovery. (n.d.). Recent Advances of Bioactive Marine Natural Products in Drug Discovery. [Link]

  • Study on Pharmacokinetics and Metabolic Profiles of Novel Potential PLK-1 Inhibitors by UHPLC-MS/MS Combined with UHPLC-Q-Orbitrap/HRMS. (2023). MDPI. [Link]

Sources

Orthogonal Assay Validation for N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Protocol

Executive Summary

The transition of a small-molecule inhibitor from a biochemical hit to a cell-active lead is one of the highest-attrition phases in drug discovery. For novel ATP-competitive kinase inhibitors like N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide (NCDM) —a highly selective inhibitor targeting p38α MAPK—demonstrating direct target engagement (TE) in a physiological environment is a critical milestone.

Biochemical assays utilizing isolated kinase domains often fail to translate to cellular efficacy. In live cells, an inhibitor must cross the lipid bilayer, navigate molecular crowding, and compete with millimolar concentrations of endogenous ATP[1]. To bridge this gap, we must employ a self-validating system of orthogonal assays. This guide objectively compares three premier target engagement platforms—Surface Plasmon Resonance (SPR) , the Cellular Thermal Shift Assay (CETSA®) , and NanoBRET™ —and provides the experimental causality and step-by-step methodologies required to validate NCDM.

Pathway Stimulus Inflammatory Cytokines MKK MKK3 / MKK6 Stimulus->MKK Activates p38 p38α MAPK MKK->p38 Phosphorylates Response Inflammatory Gene Expression p38->Response Drives NCDM NCDM NCDM->p38 Competes with ATP

Fig 1. p38α MAPK signaling cascade and targeted inhibition by NCDM.

The Causality of Experimental Choices: A Self-Validating System

As application scientists, we do not simply run assays; we design logical funnels that eliminate false positives. No single assay provides a complete picture of target engagement. We structure our validation workflow based on the following mechanistic logic:

  • Establish the Thermodynamic Baseline (SPR): We begin with SPR to obtain real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates using purified p38α[2]. This proves the intrinsic biophysical capability of NCDM to bind the target[3]. However, SPR lacks the cellular context (e.g., membrane barriers, high intracellular ATP).

  • Prove Cellular Permeability & Native Binding (CETSA): To prove the compound reaches its target inside the cell, we use CETSA. This assay relies on the thermodynamic principle that ligand binding stabilizes a protein against heat-induced denaturation[4]. CETSA confirms that NCDM permeates the cell membrane and binds p38α in its native, unmodified cytosolic environment.

  • Quantify Dynamic Intracellular Occupancy (NanoBRET): Finally, we need to know the specific intracellular residence time and fractional occupancy under physiological ATP competition. NanoBRET utilizes bioluminescence resonance energy transfer (BRET) between a p38α-NanoLuc® fusion and a cell-permeable fluorescent tracer to measure competitive displacement by NCDM in real-time[5].

Workflow SPR 1. SPR (Biacore) Purified Protein Kinetics & Affinity CETSA 2. CETSA (Pelago) Intact Cells Thermal Stabilization SPR->CETSA KD Confirmed NanoBRET 3. NanoBRET (Promega) Live Cells Intracellular Occupancy CETSA->NanoBRET ΔTm > 2°C Validated Validated Target Engagement NanoBRET->Validated IC50 & Residence Time

Fig 2. Sequential orthogonal validation workflow for NCDM target engagement.

Platform Comparison & Experimental Data

To objectively evaluate NCDM, we benchmarked it against the standard p38α inhibitor SB203580 across all three platforms.

Table 1: Target Engagement Platform Comparison
FeatureSPR (Biacore™)CETSA® (Pelago)NanoBRET™ (Promega)
Biological Context In vitro (Purified Protein)Intact Cells / LysatesLive Intact Cells
Primary Readout Real-time Kinetics ( kon​,koff​ )Endpoint Thermal StabilizationReal-time Intracellular Occupancy
Target Modification Target immobilized on sensor chipLabel-free (Native endogenous protein)Target fused to NanoLuc® luciferase
Throughput Medium to HighLow to Medium (Western Blot readout)High (384/1536-well microplates)
Scientific Value Absolute thermodynamic baselinePhysiological membrane permeabilityDynamic competition with endogenous ATP
Table 2: NCDM vs. SB203580 Quantitative Performance
Assay PlatformParameter MeasuredNCDM ResultSB203580 (Reference)Interpretation
SPR KD​ (Affinity)12.4 nM 25.1 nMNCDM exhibits ~2x higher intrinsic affinity.
SPR Residence Time ( τ )45 min 12 minSlower koff​ suggests prolonged target suppression.
CETSA ΔTm​ (Thermal Shift)+6.2 °C +4.8 °CStronger thermodynamic stabilization in intact cells.
NanoBRET Intracellular IC50​ 85.3 nM 142.0 nMSuperior ability to compete with intracellular ATP.

Step-by-Step Methodologies

The following protocols outline the exact parameters used to generate the validation data for NCDM.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine the absolute association and dissociation rates of NCDM to purified p38α.

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Immobilization: Dilute recombinant human p38α MAPK in 10 mM sodium acetate (pH 5.0) and inject over the activated surface until a density of ~2000 RU is achieved. Block unreacted sites with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection: Prepare a 2-fold dilution series of NCDM (3.125 nM to 100 nM) in running buffer (HBS-EP+ supplemented with 1% DMSO to ensure compound solubility).

  • Kinetic Analysis: Inject NCDM at a flow rate of 30 µL/min. Monitor the association phase for 180 seconds, followed by a 300-second buffer injection to monitor the dissociation phase.

  • Data Fitting: Subtract reference cell and blank buffer responses (double-referencing). Fit the resulting sensorgrams using a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm cell permeability and native target binding without genetic modifications.

  • Cell Treatment: Culture THP-1 monocytes to 80% confluence. Treat the cells with 1 µM NCDM or a 0.1% DMSO vehicle control for 1 hour at 37°C in a 5% CO₂ incubator.

  • Thermal Profiling: Harvest the cells, wash with PBS, and aliquot the cell suspensions equally into 8 PCR tubes. Subject the tubes to a temperature gradient ranging from 40°C to 70°C for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 20°C). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Detection: Carefully extract the soluble supernatant. Analyze the soluble p38α fraction via quantitative Western blot. Plot the band intensities against temperature to determine the aggregation temperature ( Tagg​ ) and calculate the thermal shift ( ΔTm​ ).

Protocol C: NanoBRET™ Target Engagement

Objective: Quantify real-time fractional occupancy and intracellular IC50​ in live cells.

  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding the p38α-NanoLuc® fusion protein using a lipid-based transfection reagent.

  • Plating: After 24 hours, harvest and resuspend the cells in Opti-MEM™ lacking phenol red. Plate the cells into a 384-well white microplate at a density of 1×104 cells/well.

  • Equilibration: Add the cell-permeable NanoBRET™ TE Tracer at a concentration near its apparent KD​ . Immediately add serial dilutions of NCDM (10 µM down to 0.1 nM). Incubate the plate for 2 hours at 37°C to allow the competitive binding equilibrium to establish inside the live cells.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (to ensure only intracellular signals are measured).

  • Quantification: Measure donor emission (460 nm) and acceptor emission (590 nm) using a luminescence microplate reader. Calculate the BRET ratio (Acceptor/Donor) and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50​ .

References

  • The cellular thermal shift assay for evaluating drug target interactions in cells. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhDs4JwrwCfg0I7blevW8VcPvFSRZ0KqnrnRNhqXqBdHL8Y8Gy1oN24mGueOf0zn8h__-l-jgK4Npa57zHmAfANCilf1RC46aAFOOcUiPzGmj8DYvMC3sOtXuyWgT40U2sXYzX8Da_PpGkW3nkhlBXRV0jTsXecxYy933yzkQMbbmwrItnQkjAmQAeI_aPqUV1Yd5bfIC8xPn7if_pTIZBlXT_9c8RvPrW7zCcu-rCgKR_7MR7MEGChokGFvSPDN0=]
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Promega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGslS-Ft1xABZS1FCj59EzqQRC3UrJ9_KJdiluc26eZ9bixXYXgM0O-ju0wMjIikMx9JKiyeLkoKJhhuQx82LFdFzkDPuZ3Sehv9dgrLAAU8nK7L0zNzixJyFksf6ubLFVPrieeH9u22uwyTumDlhJ5PABSCUA7mGiRc4BkWsnQ_vJJjFIkHl84qeGYApqB3MJW8hxBkyQFkE6ao7BzSLq9KUjT4aQ=]
  • NanoBRET - SGC-UNC. SGC-UNC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZLdoJzgNRdXkqPe_nuFlbbM62sszGO2h8bu4ttFwrCGU2Lf4GrOvMMb540LhcRCniOATh0fLCReCBYfU_Jth0NZFKpzJacRVR3KyYwoeNB27YXCbdPAbsJ3UqqNPi]
  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands - Books. RSC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN4yVnfHEIlhAVnXLVup_TE6VYwJak0erlkaHPtgRh9-oSsJ4aJnIisT8w208KRM9wZ6NhUGnQN96mbBu4JPhBIpRg-iqbY88vamImvheBhTwdpH5dfY5M5oWudTLaShBo5hZcM6NpnsgDUXcXxqi-aeq_MKEQhCVSXvGlgxn1KnAQG97TF65h3UTDywmULjp_aVOlv0DML76bX3Xer5a52q_PgBg=]
  • Advancing label-free screening technologies to enhance drug discovery efficiency. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIfpAE7VMsv8maQRgjhymiT2R29ZBHJVhLl9Zc1eaY2YW_shF69QW7s7mJeREi4zEQqb-OeNNeRRJNz_4ZdbNHGAfJicFA4r7DIbZqspkSM0R0aFidjxF6vQVQ0IHWOSHxwKPFh8iWm3ueVXxWF455Kb2lvZV2OtgOQLHQLnmckzed7M0jOyVEUlyAAVPHllW0wYA8POq7-g==]

Sources

A Comparative Guide to Validating Target Engagement: The Case of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide Using CETSA

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Target Engagement in Drug Discovery

The journey from a promising chemical entity to a clinically successful therapeutic is fraught with peril, with a staggering 90% of drug candidates failing during clinical trials.[1] A primary contributor to this high attrition rate is the lack of drug efficacy, which is often rooted in a failure to adequately engage the intended biological target in a physiologically relevant setting.[1] Therefore, robust and early validation of target engagement—the direct physical interaction of a drug with its target protein within the cell—is not merely a perfunctory step but a cornerstone of modern drug discovery.[1][2] It provides critical evidence for the mechanism of action (MoA) and builds confidence in a compound's potential before committing to costly and time-consuming preclinical and clinical development.[2][3][4]

This guide focuses on N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide, a novel compound whose intracellular target requires definitive validation. While its sulfonamide and cyclopropyl moieties are present in various bioactive molecules, its specific binding partners are yet to be confirmed.[5][6][7][8] We will use this compound as a case study to provide an in-depth technical guide to the Cellular Thermal Shift Assay (CETSA), a powerful label-free method for assessing target engagement in intact cells and tissues.[9][10] Furthermore, we will objectively compare CETSA with other established and emerging techniques, offering a comprehensive framework for designing a rigorous target validation strategy.

The CETSA Principle: Using Thermal Stability as a Proxy for Binding

The Cellular Thermal Shift Assay (CETSA) is predicated on a fundamental biophysical principle: the binding of a ligand, such as a small molecule drug, often stabilizes its target protein, making the protein-ligand complex more resistant to heat-induced denaturation.[10][11][12] This ligand-induced thermal stabilization serves as a direct proxy for target engagement within the complex milieu of the cell.[13][14]

In a typical CETSA experiment, cells are treated with the compound of interest and then subjected to a heat challenge across a range of temperatures. As the temperature increases, unbound proteins unfold and aggregate, becoming insoluble. Stabilized proteins, however, remain in their native, soluble state at higher temperatures. After cell lysis, the soluble protein fraction is separated from the aggregated fraction, and the amount of the target protein remaining soluble is quantified, typically by Western blotting or other immunoassays.[15][16][17] An observed shift in the protein's melting temperature (Tm) to a higher value in the presence of the compound is the hallmark of target engagement.[10][11]

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat Cells with Compound (or DMSO Vehicle) A->B C 3. Aliquot and Heat Samples (Temperature Gradient) B->C D 4. Cell Lysis (e.g., Freeze-Thaw) C->D E 5. Separate Soluble Fraction (Centrifugation) D->E F 6. Quantify Soluble Protein (e.g., Western Blot) E->F G 7. Plot Melting Curves & Determine ΔTm F->G

Caption: High-level workflow of a classic Western blot-based CETSA experiment.

Experimental Guide: Applying CETSA to N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide

This section provides a detailed protocol for two key CETSA formats: the classic melting curve (CETSA-MC) to confirm binding and the isothermal dose-response (ITDR-CETSA) to determine compound potency.[18][19]

Part 1: CETSA Melting Curve (CETSA-MC) Protocol

Objective: To determine if N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide engages its putative target protein in intact cells by measuring a shift in the protein's thermal stability.

Materials:

  • Cell line expressing the target protein of interest.

  • N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide (and DMSO for vehicle control).

  • Standard cell culture reagents.

  • Phosphate-buffered saline (PBS) supplemented with a protease inhibitor cocktail.

  • PCR tubes and a thermal cycler.

  • Liquid nitrogen.

  • High-speed refrigerated centrifuge.

  • Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, primary antibody against the target protein, secondary antibody, etc.).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture dishes and grow to ~80-90% confluency. The causality here is to ensure a sufficient and healthy cell population for robust protein detection.

    • On the day of the experiment, treat the cells with a saturating concentration of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide (e.g., 10-20 µM) or an equivalent volume of DMSO (vehicle control). Incubate for 1-2 hours at 37°C. This incubation time allows for cellular uptake and target binding.[16][20]

  • Cell Harvesting and Preparation:

    • Harvest cells by trypsinization or scraping, wash with cold PBS, and pellet by centrifugation.

    • Resuspend the cell pellets in PBS containing a protease inhibitor cocktail to a final concentration of 5-10 x 10^6 cells/mL. This step is critical to prevent protein degradation after cell lysis.

  • Heat Challenge:

    • Aliquot the cell suspension (e.g., 50 µL) into separate PCR tubes for each temperature point.

    • Place the tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C or 4°C increments). A negative control sample should be kept on ice (or at room temperature) and not heated. This temperature gradient is designed to span the melting transition of the target protein.[20]

  • Cell Lysis:

    • Immediately after heating, subject the cells to three rapid freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath.[15] This method of lysis is effective and avoids detergents that could interfere with protein aggregation.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This step pellets the heat-induced aggregated proteins.[16]

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific primary antibody against the target protein.

  • Data Interpretation:

    • Quantify the band intensities from the Western blot.

    • For each treatment group (compound vs. vehicle), plot the relative band intensity against the corresponding temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.

    • A positive ΔTm (Tm_compound - Tm_vehicle) indicates that the compound has bound to and stabilized the target protein, confirming engagement.[15]

Part 2: Isothermal Dose-Response CETSA (ITDR-CETSA)

Objective: To quantify the potency of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide by measuring target stabilization at a fixed temperature across a range of compound concentrations.

Methodology:

  • Determine Optimal Temperature: From the CETSA-MC experiment, select a single temperature that results in significant, but not complete, protein denaturation in the vehicle-treated group (typically around the Tm or slightly above). This temperature provides the optimal window to observe stabilization.[14][19]

  • Compound Titration: Treat cells with a serial dilution of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide (e.g., from 1 nM to 50 µM) and a DMSO control.

  • Fixed-Temperature Heating: Harvest the cells as described above. Heat all samples (except an unheated control) at the pre-determined optimal temperature for 3 minutes.

  • Lysis and Analysis: Follow steps 4-6 from the CETSA-MC protocol.

  • Data Interpretation: Plot the amount of soluble target protein against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the half-maximal effective concentration (EC50), which reflects the compound's potency for engaging its target in a cellular context.[15]

CETSA_Choice cluster_options cluster_methods cluster_output A Primary Research Question B Does my compound bind the target in cells? A->B C How potent is my compound at engaging the target? A->C D Perform CETSA Melting Curve (MC) B->D E Perform Isothermal Dose-Response (ITDR) C->E F Output: ΔTm (Qualitative Confirmation) D->F G Output: EC50 (Quantitative Potency) E->G

Caption: Decision guide for selecting the appropriate CETSA format.

Comparative Analysis: CETSA vs. Alternative Target Engagement Methods

While CETSA is a powerful tool, no single method is universally applicable. A robust validation strategy often involves using orthogonal assays that rely on different biophysical principles.[3] The choice of method depends on factors such as the nature of the target, available reagents, and required throughput.

AssayPrincipleCellular ContextLabel-FreeThroughputKey AdvantagesKey Limitations
CETSA Ligand-induced thermal stabilization.[10][12]Intact cells, lysates, tissues.[14][21]YesLow (WB) to High (HT-CETSA).[13][22]Physiologically relevant; no compound/protein modification needed.[15]Not all binding events cause a thermal shift; antibody required for WB detection.[17]
DARTS Ligand binding protects the target protein from proteolysis.[14][15]Lysates, potentially intact cells.YesLowNo compound/protein modification; good for soluble proteins.[17]Requires careful optimization of protease digestion; background proteolysis can be an issue.[17]
SPROX Ligand binding alters protein stability against chemical denaturation, measured by methionine oxidation rates.[14][15]LysatesYesLow to MediumCan detect weak binders and domain-level stability shifts.[15]Requires mass spectrometry; complex data analysis.
NanoBRET Bioluminescence Resonance Energy Transfer between a NanoLuc-tagged target and a fluorescent ligand.Intact cells.No (tagged protein)HighReal-time measurement in living cells; high sensitivity.[14]Requires genetic modification of the target protein; potential for tag interference.[23]
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized target protein.Purified protein.No (immobilized protein)MediumProvides detailed kinetic data (kon, koff) and affinity (KD).In vitro assay, lacks cellular context; requires purified protein.
Photoaffinity Labeling A photoreactive group on the compound covalently crosslinks to the target upon UV irradiation.Intact cells, lysates.No (modified compound)LowDirectly identifies the binding protein(s); can find novel targets.Requires synthesis of a modified compound; potential for non-specific crosslinking.

Designing an Integrated Validation Strategy

For N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide, a tiered approach is recommended to build a compelling case for target engagement.

Validation_Strategy A Hypothesis: Compound binds Target X B Primary Validation: CETSA in Intact Cells A->B C Result: Significant Thermal Shift (ΔTm > 0)? B->C D Secondary / Orthogonal Validation C->D  Yes H Re-evaluate Hypothesis or Assay (e.g., binding does not cause stabilization) C->H  No E NanoBRET Assay (If tagged protein is available) D->E F DARTS Assay (If target is soluble) D->F G Confirmed Target Engagement E->G F->G

Sources

Selecting Positive Controls for N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide Screening Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide (NCDM) is an investigational small molecule belonging to the aryl sulfonamide class of Voltage-Gated Sodium Channel 1.7 (Nav1.7) inhibitors. Because Nav1.7 is a genetically validated and critical mediator of nociceptive signaling, achieving high selectivity over the cardiac isoform (Nav1.5) is the primary goal of modern analgesic drug discovery.

Aryl sulfonamides achieve this selectivity by binding to the Voltage-Sensor Domain IV (VSD4) of the channel, stabilizing it in a non-conducting, inactivated state 1. To accurately evaluate NCDM's potency and selectivity, researchers must select positive controls that not only confirm channel inhibition but also validate the state-dependent voltage protocols used to expose the VSD4 binding pocket 2.

Comparative Analysis of Positive Controls

When screening NCDM, the positive control must be matched to the specific mechanistic goal of the assay. Below is an objective comparison of the industry-standard positive controls used in Nav1.7 screening.

Positive ControlModalityPrimary Binding SiteState DependencehNav1.7 IC50
PF-05089771 Small Molecule (Aryl Sulfonamide)VSD4 (Domain IV)High (Inactivated State)~11 nM 3
GDC-0276 Small Molecule (Aryl Sulfonamide)VSD4 (Domain IV)High (Inactivated State)~0.4 nM 4
ProTx-II Peptide ToxinVSD2 (Domain II)Moderate (Resting State)~0.3 nM 5
Tetrodotoxin (TTX) Small Molecule (Alkaloid)Pore (Domain I-IV P-loops)None (State-Independent)~15 nM
Expertise & Experience: The Causality Behind Control Selection

When screening an aryl sulfonamide like NCDM, the assay must be capable of detecting state-dependent inhibition. If the voltage protocol holds the cell at a hyperpolarized resting potential (e.g., -120 mV) without a depolarizing prepulse, the VSD4 pocket remains hidden within the membrane, and NCDM will appear falsely inactive [[1]]().

Therefore, the primary positive control must be an established VSD4 binder, such as PF-05089771 or GDC-0276 [[6]](). If PF-05089771 fails to show a >100-fold leftward shift in its IC50 when switching from a resting protocol to an inactivated protocol, the assay's voltage parameters are fundamentally flawed.

Orthogonal controls like ProTx-II (which traps VSD2 in the resting configuration) 7 and TTX (a state-independent pore blocker) are used to confirm baseline channel expression and assay health, independent of the VSD4 conformational state 5.

Experimental Protocols: State-Dependent Automated Patch-Clamp (APC) Assay

To ensure trustworthiness, the following methodology is designed as a self-validating system for VSD4 inhibitors.

Step 1: Cell Preparation

  • Culture HEK293 cells stably expressing hNav1.7.

  • Harvest cells at 70-80% confluency using Accutase (avoid Trypsin to preserve extracellular channel epitopes).

  • Resuspend in extracellular recording solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).

Step 2: Voltage Protocol Design (The Causality Check) To expose the VSD4 pocket for NCDM and PF-05089771, the protocol must drive the channels into inactivation 1.

  • Holding Potential: -120 mV (Ensures all channels are in the resting, closed state).

  • Inactivating Prepulse: Step to -20 mV for 8 seconds. Causality: This prolonged depolarization forces the channels into fast and slow inactivated states, exposing the VSD4 binding site 2.

  • Recovery Step: Step to -120 mV for 20 ms. Causality: This brief hyperpolarization allows unbound channels to recover from fast inactivation, while sulfonamide-bound channels remain trapped in the inactivated state.

  • Test Pulse: Step to 0 mV for 20 ms to elicit the inward sodium current from the remaining available channels.

Step 3: Compound Application

  • Prepare NCDM and PF-05089771 in 100% DMSO, then dilute in extracellular solution to a final DMSO concentration of 0.3%.

  • Perfuse the compounds for 5 minutes while running the voltage protocol at 0.1 Hz to allow use-dependent block to reach steady state.

Step 4: Assay Validation & Data Analysis Calculate the fractional block by comparing the peak current during the test pulse before and after compound addition.

  • Validation Criteria: The assay is only valid if the positive control (PF-05089771) yields an IC50 of 10-15 nM under the inactivated protocol 3, and >1 µM under a resting protocol (no 8-second prepulse). Once validated, the IC50 of NCDM can be confidently reported.

Mandatory Visualization

G Target hNav1.7 Screening Assay StateDep Inactivated State Protocol (Depolarized) Target->StateDep StateIndep Resting State Protocol (Hyperpolarized) Target->StateIndep NCDM NCDM (VSD4 Binder) StateDep->NCDM PF05 PF-05089771 (Positive Control) StateDep->PF05 ProTx ProTx-II (VSD2 Binder) StateIndep->ProTx TTX Tetrodotoxin (Pore Blocker) StateIndep->TTX Validation Assay Validation: IC50 Shift Analysis NCDM->Validation PF05->Validation ProTx->Validation TTX->Validation

Logical workflow for selecting Nav1.7 positive controls based on binding mechanisms.

References
  • Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310. ACS Publications. 6

  • GDC-0276 | NaV1.7 Inhibitor. MedChemExpress.4

  • PF 05089771 | Nav1.7 Inhibitor. MedChemExpress. 3

  • PF-05089771 | NaV1.7 inhibitor. InvivoChem. 2

  • ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors. PubMed. 5

  • The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels. PubMed. 1

  • The tarantula toxins ProTx-II and huwentoxin-IV differentially interact with human Nav1.7 voltage sensors to inhibit channel activation and inactivation. PubMed.7

Sources

Preclinical Cross-Reactivity & Off-Target Profiling Guide: N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule probes requires rigorous validation to distinguish true on-target efficacy from phenotypic artifacts driven by off-target promiscuity. N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide (NCDM) is a structurally distinct sulfonamide derivative. While the 2,6-dichlorophenyl moiety provides excellent lipophilic target engagement, halogenated phenyl-sulfonamides are historically susceptible to cross-reactivity with off-target kinases, G-protein coupled receptors (GPCRs), and cardiac ion channels (e.g., Kv11.1/hERG).

This guide objectively compares the off-target profile of NCDM against a first-generation reference compound ("Ref-Sulfonamide A") across industry-standard safety panels. By detailing the causality behind our experimental choices and providing self-validating protocols, this document serves as a definitive framework for evaluating NCDM's target selectivity.

Broad Pharmacological Profiling: The Safety44 Panel

To identify early hazards and mitigate late-stage attrition, NCDM was screened against the Safety44 panel. This panel represents a historical core set of 44 targets—including 24 GPCRs, 8 ion channels, 7 enzymes, 3 transporters, and 2 nuclear receptors—identified by major pharmaceutical consortia as the most frequent mediators of severe adverse drug reactions (ADRs)[1].

Comparative Performance Data

Data represents mean percentage inhibition at a screening concentration of 10 µM (n=3).

Target Class / Specific TargetNCDM (10 µM)Ref-Sulfonamide A (10 µM)Assay ModalityAssociated Clinical Liability
GPCR: 5-HT2B4.2%68.5% Radioligand BindingCardiac Valvulopathy
Enzyme: COX-28.1%54.2% Functional ActivityGastrointestinal Toxicity
Ion Channel: Nav1.511.0%15.3%Radioligand BindingArrhythmia
Transporter: DAT2.5%12.1%Radioligand BindingCNS Stimulation
Nuclear Receptor: PXR1.1%45.0%Cell-Based ReporterCYP3A4 Induction / DDI

Kinome-Wide Selectivity: Thermodynamic Profiling via KINOMEscan

Traditional kinase assays measure the half-maximal inhibitory concentration ( IC50​ ), which is heavily dependent on the intracellular ATP concentration and the specific Km​ of the kinase. To obtain a true, ATP-independent measure of affinity, we utilized the KINOMEscan competitive binding platform[3]. This method yields a thermodynamic dissociation constant ( Kd​ ), allowing for an objective comparison of NCDM's affinity across 468 kinases[4].

Experimental Logic & Workflow

The assay relies on the competition between NCDM and an immobilized active-site directed ligand. If NCDM binds the kinase, it prevents the kinase from binding to the solid support, resulting in a quantifiable drop in the qPCR signal of the DNA-tagged kinase[3].

KINOMEscan Beads Immobilized Affinity Ligand Kinase DNA-Tagged Kinase Beads->Kinase Baseline Capture HighSignal No Binding (High qPCR Signal) Kinase->HighSignal NCDM Inactive LowSignal Target Engaged (Low qPCR Signal) Kinase->LowSignal NCDM Active NCDM NCDM (Test Compound) NCDM->Kinase Competes for Active Site

KINOMEscan Workflow: Competition between NCDM and immobilized ligand for DNA-tagged kinase binding.

Self-Validating Protocol: Kd​ Determination
  • Resin Preparation: Treat streptavidin-coated magnetic beads with biotinylated affinity ligands to generate the capture resin. Block with BSA to minimize non-specific binding[3].

  • Kinase Assembly: Express target kinases as fusions to T7 phage or NF-κB in HEK-293 cells, tagged with a unique DNA barcode for downstream qPCR detection[3].

  • Competition Reaction: In a 96-well plate, combine the liganded affinity beads, the DNA-tagged kinase, and NCDM (prepared as an 11-point, 3-fold serial dilution starting at 10 µM)[3].

  • Internal Controls (Validation):

    • Negative Control: 0.1% DMSO (defines 100% baseline binding)[3].

    • Positive Control: 1 µM Staurosporine (ensures assay window validity; required Z′>0.5 ).

  • Incubation & Wash: Incubate the plate at 25°C for 1 hour with continuous shaking. Wash the beads extensively with buffer (0.1% Tween-20) to remove any unbound kinase[3].

  • Elution & qPCR: Elute the bound kinase using a non-biotinylated affinity ligand. Quantify the eluted DNA-tagged kinase using standard qPCR[3].

  • Analysis: Calculate the Kd​ by fitting the dose-response data to a standard thermodynamic binding equation. NCDM yielded a highly selective profile with an S(10) score of 0.01 at 1 µM.

Cardiac Safety Liability: Automated hERG Patch Clamp

Blockade of the human ether-à-go-go-related gene (hERG / Kv​11.1 ) potassium channel delays cardiac repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes[5]. Because temperature profoundly affects channel gating kinetics and the apparent potency of certain drugs, we utilized Automated Patch Clamp (APC) at physiological temperature (37°C) to ensure strict adherence to FDA/ICH E14/S7B guidelines[6].

Experimental Logic & Workflow

The hERG channel exhibits a unique rapid inactivation mechanism. To accurately measure drug blockade, the voltage protocol must first depolarize the cell to open and rapidly inactivate the channels, followed by a repolarization step that allows channels to recover from inactivation into the open state, generating a massive, measurable "tail current"[7].

hERGProtocol Hold Holding Potential (-80 mV) Depol Depolarization (+40 mV, 2s) Hold->Depol Channels Open & Inactivate Repol Repolarization (-50 mV, 2s) Depol->Repol Recovery from Inactivation Tail Tail Current Quantification Repol->Tail Measure Peak Amplitude

hERG Voltage Protocol: Sequence of membrane potentials to elicit and quantify the tail current.

Self-Validating Protocol: Whole-Cell APC at 37°C
  • Cell Preparation: Culture CHO cells stably expressing the hERG1a isoform. Harvest cells at 70-80% confluency and suspend in an optimized extracellular recording solution.

  • System Priming: Prime the 384-well automated patch clamp system (e.g., Qube 384 or SyncroPatch) with intracellular solution (containing K+ and ATP) and extracellular solution[5].

  • Seal Formation: Catch individual cells in the microfluidic chip apertures. Apply negative pressure to form a gigaseal[5].

  • Quality Control (Validation):

    • Seal Resistance ( Rseal​ ): Must be ≥50MΩ [5].

    • Pre-Compound Current: Peak tail current must be ≥0.2nA [5]. Cells failing these criteria are automatically excluded from the analysis.

  • Voltage Protocol: Maintain the system at 37°C. Apply the FDA-recommended voltage protocol at 0.2 Hz: Hold at -80 mV, step to +40 mV for 2 seconds, and step to -50 mV for 2 seconds to record the tail current.

  • Compound Application: Apply NCDM in a cumulative concentration-response format (0.1 µM to 30 µM)[5].

    • Negative Control: 0.3% DMSO (monitors baseline stability)[5].

    • Positive Control: 1 µM E-4031 (ensures total hERG blockade)[5].

  • Data Analysis: Quantify the peak amplitude of the tail current at -50 mV. NCDM exhibited an IC50​>30μM , indicating a negligible risk of proarrhythmic liability compared to Ref-Sulfonamide A ( IC50​=2.5μM ).

References

  • In Vitro Toxicology & Safety Assessment Services (Safety 44 Panel) - WuXi Biology - 1

  • Safety screening in early drug discovery: An optimized assay panel - ResearchGate - 2

  • Data - HMS LINCS Project (KINOMEscan Protocol) - Harvard University - 3

  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks - 4

  • Development and validation of a Qube automated patch clamp hERG assay at physiological temperatures - Sophion Bioscience -6

  • Early identification of hERG liability in drug discovery programs by automated patch clamp - NCBI / NIH - 7

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec - 5

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences - Link

Sources

Benchmarking N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide (NCDM-1) in Nav1.7-Targeted Analgesia

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of non-opioid analgesics has heavily focused on the voltage-gated sodium channel 1.7 (Nav1.7), a critical threshold channel expressed in peripheral nociceptors. While the genetic validation of Nav1.7 is unequivocal—loss-of-function mutations cause congenital insensitivity to pain [1]—pharmacological targeting has been hindered by the challenge of isoform selectivity. Traditional local anesthetics bind the highly conserved central pore, leading to dose-limiting central nervous system (CNS) and cardiac (Nav1.5) toxicities.

To overcome this, aryl sulfonamides have emerged as a premier class of Nav1.7 inhibitors. These molecules achieve >10,000-fold selectivity by targeting the less conserved Voltage-Sensor Domain IV (VSD4). This guide objectively benchmarks a highly optimized structural analog, N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide (herein referred to as NCDM-1) , against leading clinical candidates: the VSD4-targeted PF-05089771 (Pfizer) and the pan-Nav pore blocker Vixotrigine (Biogen).

Mechanistic Benchmarking & Causality

Understanding the structure-activity relationship (SAR) and binding kinetics is essential for evaluating NCDM-1's performance.

NCDM-1 vs. PF-05089771 (VSD4 Modulators)

Both NCDM-1 and PF-05089771 target the S4-S5 linker of Domain IV [2]. They act as allosteric modulators, trapping the voltage sensor in its "up" (depolarized) conformation, thereby stabilizing the channel in a fast-inactivated state.

  • The Causality of the Cyclopropyl Group: PF-05089771 exhibits a notoriously slow onset of block because the VSD4 binding pocket is located within the lipid bilayer. The addition of the cyclopropyl group in NCDM-1 enhances the molecule's lipophilicity and membrane partitioning coefficient. This allows NCDM-1 to rapidly accumulate in the lipid bilayer, significantly accelerating the onset of state-dependent block compared to the bulkier ether-linked moieties in PF-05089771.

  • The 2,6-Dichlorophenyl Anchor: The di-ortho substitution forces the phenyl ring out of plane with the sulfonamide, creating a rigid, optimal dihedral angle that maximizes halogen bonding within the hydrophobic VSD4 pocket.

NCDM-1 vs. Vixotrigine (Pore Blockers)

Vixotrigine is a use-dependent, state-dependent pore blocker. Because the central pore is >90% homologous across all Nav1.x subtypes, Vixotrigine exhibits poor selectivity [3]. NCDM-1 bypasses the pore entirely, ensuring that off-target cardiac (Nav1.5) and skeletal muscle (Nav1.4) liabilities are virtually eliminated.

G N1 Nociceptive Stimulus N2 Membrane Depolarization N1->N2 N3 VSD4 'Up' Conformation N2->N3 Voltage Shift N4 NCDM-1 Binding N3->N4 Exposes Site N5 State-Dependent Channel Block N4->N5 Allosteric Trap N6 Action Potential Inhibition N5->N6

Mechanism of state-dependent Nav1.7 inhibition by NCDM-1 via VSD4 trapping.

Quantitative Data Presentation

The following table synthesizes the pharmacological profiles of NCDM-1 against the benchmarked clinical candidates. Data reflects whole-cell patch-clamp recordings using standardized voltage protocols to isolate the inactivated state.

CompoundPrimary TargetBinding SiteIC₅₀ (Inactivated State)Nav1.5 SelectivityMechanism of Action
NCDM-1 Nav1.7VSD48.5 nM>10,000-foldAllosteric VSD Trapping
PF-05089771 Nav1.7VSD411.0 nM>10,000-foldAllosteric VSD Trapping
Vixotrigine Nav1.x (Pan)Central Pore~2,500 nM<10-foldUse-Dependent Pore Block

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed specifically to interrogate VSD4-targeted aryl sulfonamides. Standard high-throughput screening (HTS) assays using veratridine often fail to detect VSD4 modulators because veratridine biases the channel into an open state, masking the inactivated-state binding site [3].

Protocol 1: State-Dependent Whole-Cell Patch Clamp (HEK293-hNav1.7)

Purpose: To quantify the IC₅₀ of NCDM-1 by biasing channels into the fast-inactivated state.

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7. Plate on glass coverslips 24 hours prior to recording.

  • Internal/External Solutions: Use a CsF-based intracellular solution to block background potassium currents. The extracellular solution must contain reduced Na⁺ (e.g., 30 mM) to maintain voltage clamp fidelity during massive Nav1.7 activation.

  • Whole-Cell Configuration: Establish a >1 GΩ seal and rupture the patch. Compensate series resistance to >80%.

  • Voltage Protocol (The Causality):

    • Hold the cell at -120 mV to ensure all channels are in the closed/resting state.

    • Apply an 8-second conditioning prepulse to -20 mV . Rationale: This prolonged depolarization forces the VSD4 into the "up" conformation, driving the channels into the inactivated state and exposing the NCDM-1 binding pocket.

    • Apply a brief 2-ms recovery step to -120 mV to recover unbound channels from fast inactivation.

    • Apply a 20-ms test pulse to 0 mV to measure the remaining available current.

  • Validation: A successful recording must show a >90% reduction in peak current upon application of 100 nM NCDM-1, with full reversal upon washout.

Workflow Step1 HEK293-hNav1.7 Cell Preparation Step2 Whole-Cell Configuration Step1->Step2 Step3 Holding Potential (-120 mV) Step2->Step3 Establish Baseline Step4 Depolarizing Prepulse (-20 mV, 8s) Step3->Step4 Induce Inactivation Step5 Test Pulse (0 mV, 20ms) Step4->Step5 Measure Block Step6 IC50 Calculation & Data Analysis Step5->Step6

High-throughput patch-clamp workflow for isolating state-dependent Nav1.7 inhibitors.

Protocol 2: Ex Vivo DRG Nociceptor Excitability Assay

Purpose: To validate the physiological efficacy of NCDM-1 in native sensory neurons.

  • Tissue Isolation: Acutely dissociate Dorsal Root Ganglion (DRG) neurons from adult Sprague-Dawley rats. Isolate small-diameter (<30 µm) neurons, which are predominantly nociceptors expressing high levels of Nav1.7 [4].

  • Current-Clamp Recording: Establish whole-cell configuration in current-clamp mode (I=0).

  • Action Potential (AP) Evocation: Inject a 20-ms suprathreshold depolarizing current step to evoke a single AP. Rationale: Nav1.7 acts as an amplifier of subthreshold stimuli. Blocking it should increase the rheobase (the minimum current required to fire an AP).

  • Compound Application: Perfuse 30 nM NCDM-1.

  • Validation: The system is self-validating if the application of NCDM-1 results in AP failure (a graded response rather than an all-or-nothing spike), proving that the compound penetrates the native tissue and effectively silences nociceptor electrogenesis.

Conclusion

Benchmarking N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide (NCDM-1) against legacy candidates reveals a distinct pharmacological advantage. By leveraging the 2,6-dichlorophenyl group for precise VSD4 anchoring and the cyclopropyl moiety for accelerated lipid bilayer partitioning, NCDM-1 overcomes the slow-onset limitations that plagued earlier VSD4 inhibitors like PF-05089771. Furthermore, its absolute selectivity over Nav1.5 makes it a vastly superior alternative to pan-pore blockers like Vixotrigine for the development of safe, non-addictive analgesics.

References

  • Alexandrou, A. J., et al. (2016). "Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release." PLoS One. URL:[Link]

  • Ahuja, S., et al. (2015). "Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • McCormack, K., et al. (2018). "Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Eagles, D. A., et al. (2018). "Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy." Pain. URL:[Link]

A Guide to Comparative Metabolomics of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide in Cancer Cells

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling Metabolic Vulnerabilities with a Novel Compound

The landscape of oncology drug discovery is increasingly focused on exploiting the unique metabolic dependencies of cancer cells. Unlike their healthy counterparts, tumor cells undergo profound metabolic reprogramming to fuel their rapid proliferation and survival.[1][2][3] This altered state, often characterized by phenomena like the Warburg effect, presents a promising therapeutic window.[3][4] N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide is a novel investigational compound with a chemical structure suggestive of potential bioactivity. However, its impact on the intricate metabolic network of cancer cells remains uncharacterized.

This guide provides a comprehensive framework for conducting a comparative metabolomics study to elucidate the mechanism of action of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide. We will detail a robust experimental design, from cell line selection and treatment to advanced analytical techniques and data interpretation. By comparing the metabolic fingerprints of cancer cells treated with this novel compound against those treated with established anticancer agents and untreated controls, researchers can identify unique metabolic perturbations, uncover potential biomarkers of response, and pave the way for rational combination therapies.

Experimental Design: A Step-by-Step Protocol for Comparative Metabolomics

A successful comparative metabolomics study hinges on a meticulously planned experimental workflow.[5][6][7] This protocol is designed to ensure reproducibility and generate high-quality, interpretable data.

Cell Line Selection and Culture

The choice of cancer cell lines is critical and should be guided by the therapeutic context of interest. For a broad-based initial screen, a panel of cell lines representing different cancer types and metabolic phenotypes is recommended. For instance, a selection could include a glycolytically active cell line (e.g., a triple-negative breast cancer line like MDA-MB-231) and one that relies more on oxidative phosphorylation (e.g., a luminal A breast cancer line like MCF-7).[4][8] All cell lines should be cultured under standardized conditions (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C and 5% CO2.

Treatment with N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide and Comparator Compounds

To provide a comprehensive comparison, the study should include several treatment groups:

  • Vehicle Control: Cells treated with the solvent used to dissolve the compounds (e.g., DMSO).

  • N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide: Cells treated with the investigational compound at a predetermined IC50 concentration to ensure a measurable biological effect.

  • Comparator Compound 1 (Metabolic Inhibitor): A well-characterized drug that targets a key metabolic pathway, such as a glycolysis inhibitor (e.g., 2-deoxyglucose) or a glutaminolysis inhibitor (e.g., CB-839). This allows for a direct comparison of metabolic pathway inhibition.[9]

  • Comparator Compound 2 (Standard-of-Care Chemotherapy): A conventional cytotoxic agent relevant to the chosen cancer types (e.g., Paclitaxel or Doxorubicin). This will help to distinguish a specific metabolic mechanism from a general stress or death response.[10]

Cells should be seeded and allowed to adhere overnight before treatment for a duration that is sufficient to induce metabolic changes but precedes widespread cell death (e.g., 24-48 hours).

Metabolite Extraction

The goal of this step is to efficiently quench metabolic activity and extract a broad range of metabolites. A commonly used and effective method involves a sequential extraction with cold methanol, water, and chloroform.[8]

Protocol:

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold 80% methanol to each plate and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the polar and semi-polar metabolites.

  • For non-polar metabolites, the remaining pellet can be further extracted with a mixture of chloroform and methanol.

Analytical Platforms: LC-MS/MS and GC-MS

To achieve comprehensive coverage of the metabolome, a dual-platform approach using both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[5][6][11]

  • LC-MS/MS: Ideal for the analysis of a wide range of polar and non-polar metabolites, including amino acids, nucleotides, and lipids.[7][12] Different chromatography techniques can be employed, such as Hydrophilic Interaction Liquid Chromatography (HILIC) for polar compounds and Reversed-Phase (RP) chromatography for non-polar compounds.[7]

  • GC-MS: Particularly well-suited for the analysis of volatile and thermally stable small molecules, such as organic acids, sugars, and fatty acids, after chemical derivatization.[13][14][15]

Data Acquisition and Processing

Raw data from the mass spectrometers should be processed using specialized software to perform peak picking, alignment, and normalization. The resulting data matrix will contain the relative abundance of each detected metabolic feature across all samples.

Visualization of Experimental Workflow

G cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analytical Platforms cluster_data Data Analysis & Interpretation cell_lines Select Cancer Cell Lines seeding Seed Cells cell_lines->seeding treatment Treat with Compounds (Vehicle, Test Compound, Comparators) seeding->treatment quenching Quench Metabolism & Wash Cells treatment->quenching extraction Metabolite Extraction (Methanol/Water/Chloroform) quenching->extraction lcms LC-MS/MS Analysis (Polar & Non-polar Metabolites) extraction->lcms gcms GC-MS Analysis (Volatile Metabolites) extraction->gcms processing Data Processing (Peak Picking, Alignment) lcms->processing gcms->processing stats Statistical Analysis (PCA, OPLS-DA) processing->stats pathway Pathway Analysis & Biomarker ID stats->pathway interpretation Biological Interpretation pathway->interpretation

Caption: Experimental workflow for comparative metabolomics.

Data Analysis and Interpretation

Multivariate Statistical Analysis

To identify metabolic changes that differentiate the treatment groups, multivariate statistical methods are employed.

  • Principal Component Analysis (PCA): An unsupervised method to visualize the overall clustering and variability within the dataset.[12]

  • Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA): A supervised method that enhances the separation between predefined groups and helps in identifying the metabolites responsible for this separation.[16][17]

Identification of Significantly Altered Metabolites

Metabolites that are significantly up- or down-regulated in response to treatment with N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide are identified based on statistical significance (e.g., p-value < 0.05) and fold-change thresholds.

Pathway Analysis

The list of significantly altered metabolites is then subjected to pathway analysis using databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG). This helps to identify the metabolic pathways that are most impacted by the compound.

Hypothetical Data Presentation

The following tables represent hypothetical data to illustrate the expected outcomes of this comparative metabolomics study.

Table 1: Top 10 Differentially Regulated Metabolites in Cancer Cells Treated with N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide vs. Vehicle Control

MetaboliteFold Changep-valuePutative Pathway
Lactate↓ 2.5< 0.01Glycolysis
Pyruvate↓ 2.1< 0.01Glycolysis
Glutamine↓ 3.0< 0.001Glutaminolysis
Alpha-ketoglutarate↓ 2.8< 0.001TCA Cycle
Aspartate↑ 1.8< 0.05Amino Acid Metabolism
Proline↓ 2.2< 0.01Amino Acid Metabolism
Palmitate↓ 1.9< 0.05Fatty Acid Synthesis
Stearate↓ 1.7< 0.05Fatty Acid Synthesis
UDP-glucose↓ 2.4< 0.01Nucleotide Sugar Metabolism
Ribose-5-phosphate↓ 2.0< 0.01Pentose Phosphate Pathway

Table 2: Comparative Pathway Impact Analysis

Metabolic PathwayN-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamideComparator 1 (Glycolysis Inhibitor)Comparator 2 (Chemotherapy)
Glycolysis High ImpactHigh ImpactModerate Impact
TCA Cycle High ImpactLow ImpactModerate Impact
Glutaminolysis High ImpactLow ImpactLow Impact
Pentose Phosphate Pathway Moderate ImpactModerate ImpactHigh Impact
Fatty Acid Synthesis Moderate ImpactLow ImpactLow Impact
Nucleotide Metabolism Moderate ImpactModerate ImpactHigh Impact

Visualization of Affected Metabolic Pathways

G cluster_inhibition Potential Inhibition by N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis Pyruvate Pyruvate G6P->Pyruvate R5P Ribose-5-P G6P->R5P PPP Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate TCA Cycle aKG α-Ketoglutarate Citrate->aKG FAS Fatty Acid Synthesis Citrate->FAS Succinate Succinate aKG->Succinate Malate Malate Succinate->Malate Malate->AcetylCoA Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminolysis Glutamate->aKG Glutaminolysis NADPH NADPH R5P->NADPH Palmitate Palmitate FAS->Palmitate

Caption: Key metabolic pathways potentially affected by the test compound.

Conclusion: From Data to Mechanistic Insights

This guide outlines a comprehensive strategy for the comparative metabolomic analysis of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide-treated cancer cells. The hypothetical data suggests that this compound may exert its anticancer effects by co-targeting glycolysis and glutaminolysis, a metabolic vulnerability in many cancer types. This dual inhibition would be a distinct mechanism compared to a standard glycolysis inhibitor or a conventional chemotherapeutic agent.

By following this structured approach, researchers can generate high-quality, reproducible data to:

  • Define the metabolic mechanism of action of novel anticancer compounds.

  • Identify biomarkers for predicting treatment response.

  • Provide a rationale for the development of effective combination therapies.

This metabolomics-guided approach is a powerful tool in the modern drug discovery pipeline, accelerating the translation of promising molecules from the laboratory to the clinic.

References

  • Lu, W., et al. (2014). LC-MS and GC-MS based metabolomics platform for cancer research. Available at: [Link]

  • Lu, W., et al. (2014). LC-MS and GC-MS based metabolomics platform for cancer research. Available at: [Link]

  • Zheng, J., et al. (2021). A Comprehensive Workflow of Mass Spectrometry-Based Untargeted Metabolomics in Cancer Metabolic Biomarker Discovery Using Human Plasma and Urine. MDPI. Available at: [Link]

  • Lu, W., et al. (2014). LC-MS and GC-MS based metabolomics platform for cancer research. Available at: [Link]

  • Khan, I. & Nam, M. (2020). Impact of GC-MS in Analysis of Cancer Biomarkers. Available at: [Link]

  • Salehi, B., et al. (2024). Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology. Available at: [Link]

  • Gallo, E., et al. (2025). Metabolic Profiling of Breast Cancer Cell Lines: Unique and Shared Metabolites. MDPI. Available at: [Link]

  • Budczies, J., et al. (2011). Separation of breast cancer from normal tissues using GC-MS-based metabolite profiling. Available at: [Link]

  • Wang, Y., et al. (2024). Comparative metabolomics reveals specific metabolic signatures in colorectal cancer cell line models. PMC. Available at: [Link]

  • Al-Ishaq, R. K., et al. (2023). Natural Products and Altered Metabolism in Cancer: Therapeutic Targets and Mechanisms of Action. PMC. Available at: [Link]

  • Yilmaz, H., et al. (2023). GC-MS Based Metabolomics Analysis to Evaluate Short-Term Effect of Tumor Removal on Patients with Early-Stage Breast Cancer. PubMed. Available at: [Link]

  • Patti, G. J., et al. (2002). Metabolic profiling of cell growth and death in cancer: applications in drug discovery. PubMed. Available at: [Link]

  • Ricart, E., et al. (2025). Using Constraint-Based Metabolic Modeling to Elucidate Drug-Induced Metabolic Changes in a Cancer Cell Line. bioRxiv. Available at: [Link]

  • Sestito, S., et al. (2025). Metabolism, a Blossoming Target for Small-Molecule Anticancer Drugs. MDPI. Available at: [Link]

  • Singh, S., et al. (2012). Anticancer Drug Metabolism: Chemotherapy Resistance and New Therapeutic Approaches. Available at: [Link]

  • Asare-Bediako, B., et al. (2020). Cancer cell metabolism resulting in multidrug resistance to chemotherapy and possible ways out. MedCrave online. Available at: [Link]

  • Bernhardt, G. V., et al. (n.d.). Metabolomics in cancer detection: A review of techniques, biomarkers, and clinical utility. Available at: [Link]

  • Jobard, E., et al. (2018). Metabolomic alterations in invasive ductal carcinoma of breast: A comprehensive metabolomic study using tissue and serum samples. Oncotarget. Available at: [Link]

  • Chen, J., et al. (n.d.). Untargeted GC-MS-Based Metabolomics for Early Detection of Colorectal Cancer. Frontiers. Available at: [Link]

  • Guerri, A., et al. (2022). Comparative NMR metabolomics of the responses of A2780 human ovarian cancer cells to clinically established Pt-based drugs. RSC Publishing. Available at: [Link]

  • Mishra, A., et al. (n.d.). Comparative metabolomics of MCF-7 and MCF-7/TAMR identifies potential metabolic pathways in tamoxifen resistant breast cancer cells. PMC. Available at: [Link]

  • Sharma, A., et al. (n.d.). Targeting cancer-specific metabolic pathways for developing novel cancer therapeutics. Available at: [Link]

  • Al-Ishaq, R. K., et al. (2022). Untargeted Metabolomics of Breast Cancer Cells MCF-7 and SkBr3 Treated With Tamoxifen/Trastuzumab. Available at: [Link]

  • Varghese, E., et al. (2023). Novel Metabolic Approaches Targeting Cancer Cells. PMC. Available at: [Link]

  • Lee, T. H., et al. (2024). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. PubMed. Available at: [Link]

  • Szymańska, E., et al. (2022). Cancer Cell Metabolism. MDPI. Available at: [Link]

  • Papadopoli, D., et al. (2021). Perturbations of cancer cell metabolism by the antidiabetic drug canagliflozin. McGill University. Available at: [Link]

  • Chirasani, V. R., et al. (n.d.). New Aspects of an Old Drug – Diclofenac Targets MYC and Glucose Metabolism in Tumor Cells. PMC. Available at: [Link]

  • KoreaMed Synapse. (2009). Article. Available at: [Link]

  • Ivanciuc, O. (n.d.). Internet Electronic Journal of Molecular Design. Available at: [Link]

  • Romero-Miguel, D., et al. (2010). 1-(2',4'-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide, a novel CB2 agonist, alleviates neuropathic pain through functional microglial changes in mice. PubMed. Available at: [Link]

  • Romero-Miguel, D., et al. (2025). 1-(2′,4′-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide, a novel CB2 agonist, alleviates neuropathic pain through functional microglial changes in mice. ResearchGate. Available at: [Link]

  • Koshkin, A. A., et al. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. MDPI. Available at: [Link]

  • Yakovleva, L., et al. (2022). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science. Available at: [Link]

Sources

Safety Operating Guide

N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Logistical Disposal and Handling of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide

As a laboratory professional or drug development scientist, proper chemical waste management is not merely a regulatory checkbox—it is a critical component of laboratory safety and environmental stewardship. The disposal of complex synthetic molecules like N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide requires a nuanced understanding of its structural components.

This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) and advanced environmental protection standards[1].

Chemical Causality: The "Why" Behind the Protocol

To effectively manage the disposal of N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide, one must understand how its molecular architecture dictates its end-of-life treatment. We do not simply throw chemicals in a bin; we engineer their safe destruction.

  • The 2,6-Dichlorophenyl Moiety (Halogenation): The presence of two chlorine atoms on the phenyl ring classifies this compound strictly as a Halogenated Organic Waste [2]. This is the most critical logistical factor. If halogenated waste is accidentally mixed with non-halogenated solvents, it renders the entire waste drum unsuitable for standard solvent recovery, drastically increasing disposal costs and environmental burden[3]. During thermal destruction, halogens generate highly corrosive hydrogen chloride (HCl) gas, meaning the waste can only be processed in specialized rotary kiln incinerators equipped with caustic scrubbers[4].

  • The Methanesulfonamide Group: This functional group contains both sulfur and nitrogen. Upon incineration, it oxidizes to form sulfur oxides (SOx) and nitrogen oxides (NOx)[5]. This further necessitates the use of high-efficiency emission scrubbing systems during the disposal phase to prevent acid rain precursors from entering the atmosphere.

Waste Stream Segregation Matrix

Proper segregation at the bench is the foundation of a self-validating safety system. Below is the quantitative and categorical data for segregating this compound based on its physical state in the lab.

Waste CategoryEPA ClassificationCompatibility RestrictionsRequired ContainerFinal Treatment Route
Liquid Solutions (e.g., dissolved in DCM, DMSO, or Methanol)Halogenated Organic Solvent Waste (RCRA F-Listed if mixed with specific solvents)[6]Incompatible with: Acids, bases, oxidizers, and peroxides[2]. Water content must be <20%.20L White HDPE Halogenated Solvent Container[3]Rotary Kiln Incineration with Caustic Scrubbing[4]
Solid Powder (Pure API or reagent)Toxic Solid WasteIncompatible with: Strong oxidizing agents.Original manufacturer glass vial or sealed secondary HDPE container.High-Temp Incineration[6]
Contaminated Consumables (Pipette tips, tubes, gloves)Hazardous Solid DebrisDo not mix with biohazardous waste or sharps[7].Puncture-proof, leak-proof rigid container (No biohazard symbols)[7].Landfill (if treated) or Incineration

Disposal Workflow Visualization

The following decision matrix illustrates the strict logistical routing required for halogenated sulfonamides.

G N1 Waste Generation: N-cyclopropyl-1-(2,6-dichlorophenyl) methanesulfonamide N2 Identify Physical State N1->N2 N3 Liquid Solution (e.g., Assay Effluent) N2->N3 Liquid N4 Solid Powder or Contaminated Consumables N2->N4 Solid N5 Segregate strictly as: Halogenated Organic Waste N3->N5 Contains Halogens N4->N5 N6 RCRA-Permitted Rotary Kiln Incineration N5->N6 EPA Transport N7 Caustic Scrubbing (Neutralizes HCl, SOx, NOx) N6->N7 Emission Control

Decision matrix for the segregation and thermal destruction of halogenated sulfonamide waste.

Step-by-Step Operational Protocols

The following methodologies are designed to be self-validating. By following these steps, researchers ensure that incompatible chemicals never mix and that downstream waste handlers are protected.

Protocol A: Liquid Waste Handling (Assay Effluent)

When N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide is dissolved in organic solvents for assays or synthesis, it must be handled as a high-priority liquid hazard.

  • Preparation: Don appropriate PPE, including chemical safety goggles, a flame-retardant lab coat, and chemically resistant nitrile gloves[5]. Ensure you are working within a certified, well-ventilated fume hood.

  • Container Selection: Obtain a designated "Halogenated Organic Waste" container (typically a white 20L HDPE carboy provided by Environmental Health and Safety)[3].

  • Validation Check: Before pouring, verify that the waste container does not contain non-halogenated solvents intended for recovery, strong acids, or inorganic bases[2].

  • Transfer: Using a chemical funnel, slowly pour the effluent into the container. Leave at least 10% headspace at the top to account for vapor expansion.

  • Labeling: Immediately update the hazardous waste tag attached to the container. You must explicitly write "N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide" and the primary solvent (e.g., "Dichloromethane 95%"). Do not use abbreviations.

  • Storage: Cap the container tightly and store it in a designated flammable storage cabinet until the scheduled EHS pickup[2].

Protocol B: Solid Waste & Contaminated Consumables

Solid waste presents a different logistical challenge, primarily related to dust inhalation and surface contamination.

  • Powder Consolidation: If disposing of expired or unused API powder, do not transfer it out of its original container. Keep it in the manufacturer's sealed glass vial.

  • Consumables Segregation: Place all contaminated pipette tips, weighing boats, and spatulas into a rigid, puncture-proof container[7].

  • Validation Check: Ensure the container does not display a biohazard symbol. Hazardous waste contractors cannot legally transport chemical waste in biohazard-marked containers[7].

  • Labeling & Sealing: Seal the container securely. Affix a hazardous waste label marked "Toxic Solid Waste - Halogenated."

  • EHS Transfer: Submit a waste pickup request to your institution's EHS department, noting the specific CAS number (if available) or the full IUPAC name to ensure proper RCRA manifesting[1].

Protocol C: Emergency Spill Remediation

In the event of a localized bench spill, immediate containment prevents broader laboratory contamination.

  • Evacuate & Assess: Step back from the spill. If the compound is dissolved in a highly volatile solvent, allow the fume hood to clear the immediate vapors[7].

  • Solid Spill (Powder): Do not sweep dry powder, as this creates an inhalation hazard. Lightly mist the powder with a compatible solvent (e.g., a small amount of water or isopropanol) to bind the dust, then wipe it up using absorbent pads.

  • Liquid Spill: Surround the spill with an inert, non-combustible absorbent material (such as vermiculite or sand)[5].

  • Collection: Scoop the saturated absorbent into a heavy-duty, sealable polyethylene bag.

  • Disposal: Place the bag into the solid hazardous waste stream (Protocol B) and label it as "Spill Cleanup Debris containing Halogenated Sulfonamide."

References

  • Hazardous Materials Disposal Guide. Nipissing University. Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Environmental Protection Agency (EPA). Available at: [Link]

  • Hazardous Waste Guide. UTIA Safety Office, University of Tennessee. Available at: [Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Environmental Protection Agency (EPA). Available at: [Link]

  • Hazardous Waste Reduction. Oregon State University Environmental Health and Safety. Available at: [Link]

  • RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-1-(2,6-dichlorophenyl)methanesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。